molecular formula C9H11ClFNO B1464640 3-(4-Fluorophenyl)oxetan-3-amine CAS No. 1260672-73-8

3-(4-Fluorophenyl)oxetan-3-amine

Cat. No.: B1464640
CAS No.: 1260672-73-8
M. Wt: 203.64 g/mol
InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxetan-3-amine is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)oxetan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)oxetan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYBRHUYNCEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)oxetan-3-amine (CAS No. 1260672-73-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)oxetan-3-amine, a fluorinated oxetane derivative of significant interest in medicinal chemistry. The strategic incorporation of the oxetane ring, a small, polar, three-dimensional motif, offers a promising avenue to enhance the physicochemical properties of drug candidates. This guide delves into the compound's chemical and physical properties, detailed synthetic protocols, and its potential applications in drug discovery, supported by an analysis of the role of the oxetane moiety. While specific biological data for this compound is limited in publicly accessible literature, this guide draws on established principles of medicinal chemistry and data from analogous structures to provide valuable insights for researchers.

Introduction: The Emerging Role of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in modern drug discovery.[1] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups. The introduction of an oxetane moiety can favorably modulate a compound's aqueous solubility, metabolic stability, and lipophilicity.[2] Furthermore, the fluorine atom in 3-(4-Fluorophenyl)oxetan-3-amine can contribute to improved metabolic stability and binding affinity to target proteins.

This guide focuses specifically on 3-(4-Fluorophenyl)oxetan-3-amine, a building block that combines the advantageous features of both the oxetane ring and an aryl fluoride.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(4-Fluorophenyl)oxetan-3-amine is essential for its application in research and development.

PropertyValueSource
CAS Number 1260672-73-8
Molecular Formula C₉H₁₀FNO[3]
Molecular Weight 167.18 g/mol [3]
Appearance Inquire with supplier[3]
Hazard Irritant[3]
Storage Temperature 4°C
Physical Form Powder (for hydrochloride salt)

Synthesis and Manufacturing

The synthesis of 3-(4-Fluorophenyl)oxetan-3-amine can be achieved through a multi-step process. A key approach involves the use of oxetan-3-one as a starting material. While various synthetic strategies for 3-substituted oxetanes exist, a common method for introducing the aryl group is via a Grignard reaction.

Key Synthetic Pathway

A plausible and documented synthetic route involves the following key transformations:

Synthesis_Pathway Oxetan-3-one Oxetan-3-one 3-(4-Fluorophenyl)oxetan-3-ol 3-(4-Fluorophenyl)oxetan-3-ol Oxetan-3-one->3-(4-Fluorophenyl)oxetan-3-ol 1. 4-Fluorophenylmagnesium bromide 2. Quench 3-(4-Fluorophenyl)oxetan-3-yl methanesulfonate 3-(4-Fluorophenyl)oxetan-3-yl methanesulfonate 3-(4-Fluorophenyl)oxetan-3-ol->3-(4-Fluorophenyl)oxetan-3-yl methanesulfonate Mesyl chloride, Base 3-Azido-3-(4-fluorophenyl)oxetane 3-Azido-3-(4-fluorophenyl)oxetane 3-(4-Fluorophenyl)oxetan-3-yl methanesulfonate->3-Azido-3-(4-fluorophenyl)oxetane Sodium azide 3-(4-Fluorophenyl)oxetan-3-amine 3-(4-Fluorophenyl)oxetan-3-amine 3-Azido-3-(4-fluorophenyl)oxetane->3-(4-Fluorophenyl)oxetan-3-amine Reduction (e.g., H₂, Pd/C)

Caption: A representative synthetic workflow for 3-(4-Fluorophenyl)oxetan-3-amine.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methodologies for analogous compounds.

Step 1: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol

  • To a solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) at 0°C, add magnesium turnings.

  • Initiate the Grignard reaction, then stir the mixture at room temperature until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0°C and add a solution of oxetan-3-one in anhydrous THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(4-fluorophenyl)oxetan-3-ol.

Step 2: Synthesis of 3-(4-Fluorophenyl)oxetan-3-yl methanesulfonate

  • Dissolve 3-(4-fluorophenyl)oxetan-3-ol in dichloromethane and cool to 0°C.

  • Add a suitable base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the mesylate.

Step 3: Synthesis of 3-Azido-3-(4-fluorophenyl)oxetane

  • Dissolve the mesylate from the previous step in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide and heat the reaction mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the azide.

Step 4: Synthesis of 3-(4-Fluorophenyl)oxetan-3-amine

  • Dissolve the azide in a solvent such as methanol or ethyl acetate.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, 3-(4-fluorophenyl)oxetan-3-amine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of 3-(4-Fluorophenyl)oxetan-3-amine.

TechniqueExpected m/z
Electrospray Ionization (ESI-MS)[M+H]⁺: 168.08

Note: The predicted m/z for the protonated molecule [M+H]⁺ is 168.08193.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, the methylene protons of the oxetane ring, and the amine protons. The protons on the oxetane ring adjacent to the oxygen atom would appear further downfield.

  • ¹³C NMR: The spectrum would display signals for the distinct carbon atoms in the molecule, including the carbons of the aromatic ring (with characteristic C-F coupling), the quaternary carbon of the oxetane ring attached to the phenyl group and the amine, and the methylene carbons of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-(4-Fluorophenyl)oxetan-3-amine make it a valuable building block in the design of novel therapeutic agents.

Role as a Bioisostere

The 3-amino-3-phenyloxetane scaffold can be considered a bioisostere of a benzamide, a common motif in many approved drugs. This substitution can lead to improved physicochemical properties.[5]

Bioisosterism cluster_0 Benzamide cluster_1 3-Amino-3-phenyloxetane Benzamide Benzamide Benzamide_label edge_node <--> Oxetane Oxetane Oxetane_label

Sources

In Silico ADME Profiling of 3-(4-Fluorophenyl)oxetan-3-amine: A Computational-First Approach in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The imperative to reduce attrition rates in drug development necessitates the early and accurate assessment of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetic profiles are a leading cause of late-stage failures.[1] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the ADME properties of 3-(4-Fluorophenyl)oxetan-3-amine, a novel small molecule featuring a synthetically valuable oxetane ring. By leveraging a suite of validated computational models, we construct a holistic ADME profile, demonstrating a robust, cost-effective strategy to prioritize and de-risk drug candidates before significant resource investment. This guide details the theoretical underpinnings, step-by-step experimental protocols, and critical interpretation of predictive data for physicochemical properties, pharmacokinetics, and potential toxicities, serving as a blueprint for researchers, medicinal chemists, and drug development professionals.

Introduction: The Imperative of Predictive ADME

In the modern drug discovery paradigm, the "fail early, fail cheap" mantra is paramount. Historically, a significant percentage of drug candidates failed in clinical trials due to unfavorable ADME properties.[2] The integration of computational, or in silico, modeling into the early stages of discovery allows for the rapid screening of vast chemical libraries and the optimization of lead compounds with desirable pharmacokinetic characteristics.[3][4] These predictive models, built upon large datasets and sophisticated machine learning algorithms, provide crucial insights into how a molecule will behave in the human body long before it is synthesized.[1][5]

This guide focuses on 3-(4-Fluorophenyl)oxetan-3-amine, a compound of interest due to the presence of the oxetane ring. Oxetanes are strained four-membered cyclic ethers that can act as valuable isosteres for other functional groups, often improving properties like solubility and metabolic stability.[6] The fluorine substituent further modulates electronic properties and can block metabolic soft spots. Understanding the complete ADME profile of this specific scaffold is critical to evaluating its potential as a drug-like core structure.

Compound Profile: 3-(4-Fluorophenyl)oxetan-3-amine

All in silico predictions begin with an unambiguous representation of the molecular structure. The accuracy of the input structure is critical for the validity of all subsequent predictions.

  • Molecular Formula: C₉H₁₀FNO[7]

  • Molecular Weight: 167.18 g/mol [7]

  • CAS Number: 1260672-73-8[7]

  • Canonical SMILES: C1C(O1)(N)C2=CC=C(F)C=C2

  • InChI Key: YZLQKYARCKMGQP-UHFFFAOYSA-N[8]

Foundational Analysis: Physicochemical Properties & Drug-Likeness

A molecule's fundamental physicochemical characteristics govern its ADME behavior. We begin by predicting these properties and assessing them against established "drug-likeness" rules, such as Lipinski's Rule of Five. This rule of thumb evaluates if a compound possesses properties that would make it a likely orally active drug in humans.[9][10]

Rationale for Selection: Lipinski's rules are the industry standard for a first-pass filter of oral drug candidates.[11] They are based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[10] Violating more than one of these rules may indicate potential problems with absorption or permeation.[9]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

PropertyPredicted ValueLipinski's Rule (Guideline)Evaluation
Molecular Weight (MW)167.18 g/mol < 500 DaPass
Octanol-Water Partition Coefficient (iLOGP)1.15≤ 5Pass
Hydrogen Bond Donors (HBD)1 (from -NH₂)≤ 5Pass
Hydrogen Bond Acceptors (HBA)3 (N, O, F)≤ 10Pass
Lipinski's Rule of Five Violations 0 ≤ 1 Excellent
Molar Refractivity45.8040 - 130Pass
Topological Polar Surface Area (TPSA)38.91 Ų< 140 ŲPass

Interpretation: 3-(4-Fluorophenyl)oxetan-3-amine exhibits an outstanding drug-like profile. With zero violations of Lipinski's rules, a low molecular weight, and an optimal TPSA (associated with good cell permeability), the foundational properties are highly favorable for a potential orally bioavailable drug candidate.

Absorption: Predicting Gastrointestinal Permeability

For an oral drug to be effective, it must be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. We predict Human Intestinal Absorption (HIA) and permeability across a Caco-2 cell monolayer, a standard in vitro model of the human intestinal barrier.

Table 2: Predicted Absorption Properties

ParameterPrediction ModelPredicted OutcomeInterpretation
Human Intestinal Absorption (HIA)BOILED Egg ModelHighLikely to be well-absorbed from the GI tract.
Caco-2 PermeabilitySVM ClassifierHighIndicates good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateBinary ClassifierNoThe compound is not predicted to be a substrate of P-gp, a key efflux pump that can limit drug absorption.[12]

Scientific Rationale: The "BOILED Egg" model is an intuitive graphical method that plots lipophilicity (WLOGP) versus polarity (TPSA) to predict passive absorption and brain penetration. The prediction of high Caco-2 permeability further corroborates the potential for efficient passive diffusion. Crucially, the compound is not predicted to be a substrate for P-glycoprotein, an efflux transporter that actively pumps xenobiotics out of cells, thereby avoiding a common mechanism of poor absorption and drug resistance.[12]

Distribution: Access to Target Tissues

Once absorbed, a drug's distribution throughout the body determines its access to the site of action and potential for off-target effects. Key parameters include Blood-Brain Barrier (BBB) permeability and binding to plasma proteins.

Table 3: Predicted Distribution Characteristics

ParameterPrediction ModelPredicted OutcomeInterpretation
Blood-Brain Barrier (BBB) PermeabilityBOILED Egg ModelYes (Permeable)The compound is predicted to cross the BBB and enter the central nervous system (CNS).[13]
Plasma Protein Binding (PPB)QSAR ModelModerate to HighThe compound is likely to bind to plasma proteins like albumin, affecting its free concentration.

Scientific Rationale: The ability to cross the BBB is a critical property for CNS-acting drugs but a liability for peripherally acting drugs, as it can cause unwanted neurological side effects.[14] The prediction that 3-(4-Fluorophenyl)oxetan-3-amine can permeate the BBB is significant and must be considered in the context of its therapeutic target. High plasma protein binding means that only a fraction of the drug in the blood is "free" to exert its pharmacological effect, which can influence dosing regimens.

Metabolism: Biotransformation and Clearance Pathways

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs).[15] Predicting which CYP isoforms a compound interacts with is essential for safety assessment.[16]

Table 4: Predicted Cytochrome P450 (CYP) Inhibition Profile

CYP IsoformPrediction ModelPredicted OutcomeRisk of Drug-Drug Interactions
CYP1A2SVM ClassifierNon-inhibitorLow
CYP2C9SVM ClassifierNon-inhibitorLow
CYP2C19SVM ClassifierNon-inhibitorLow
CYP2D6SVM ClassifierInhibitor Moderate to High
CYP3A4SVM ClassifierNon-inhibitorLow

Interpretation and Causality: The model predicts that 3-(4-Fluorophenyl)oxetan-3-amine is a potential inhibitor of the CYP2D6 isoform. CYP2D6 is responsible for metabolizing a significant number of clinically used drugs, including antidepressants, antipsychotics, and beta-blockers. Inhibition of this enzyme could lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse effects. This finding is a critical flag for further in vitro investigation. The prediction of non-inhibition for other major isoforms, especially CYP3A4 which metabolizes ~50% of clinical drugs, is a positive attribute.[16]

Site of Metabolism (SOM) Prediction

Identifying the specific atoms on a molecule that are most susceptible to metabolic transformation can guide chemical modifications to improve stability.

Rationale: Tools like SMARTCyp predict the most likely sites of metabolism by calculating the reactivity and accessibility of different atoms to CYP enzymes.[17] Blocking these "soft spots," for instance by adding a fluorine atom, is a common strategy in medicinal chemistry to enhance a drug's half-life.

Predicted Site of Metabolism: The most probable site of metabolism is predicted to be the aromatic ring, specifically the carbon atoms ortho to the oxetane substituent. The 4-fluoro substituent effectively blocks metabolism at that position. The secondary amine is also a potential site for modification.

Toxicity: Early Flags for Safety Liabilities

Predicting potential toxicity is a cornerstone of modern drug development, helping to avoid catastrophic failures.[18] Key areas of concern include cardiotoxicity (hERG inhibition) and drug-induced liver injury (DILI).

Table 5: Predicted Toxicity Profile

Toxicity EndpointPrediction ModelPredicted OutcomeInterpretation
hERG Inhibition2D QSAR ModelPotential Inhibitor A risk of cardiotoxicity is identified.[19] Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20][21]
Drug-Induced Liver Injury (DILI)Structure-based alertsNo structural alertsLower probability of causing liver injury based on known toxicophores.[22]
Skin SensitizationStructure-based alertsNo structural alertsLow probability of causing skin sensitization.

Interpretation and Causality: The prediction of potential hERG inhibition is a significant safety concern. Many drugs have been withdrawn from the market due to this off-target effect.[19] The structural features contributing to this prediction likely include the basic amine and the lipophilic phenyl ring, common features in many hERG binders. This prediction mandates follow-up with in vitro electrophysiology assays. The absence of structural alerts for DILI is a positive sign, suggesting a lower intrinsic risk of hepatotoxicity.[23]

Integrated Workflow and Data Summary

The following diagram illustrates the comprehensive in silico workflow applied in this guide.

ADME_Workflow cluster_Input 1. Compound Input cluster_PhysChem 2. Physicochemical & Drug-Likeness cluster_ADME 3. ADME Prediction cluster_Tox 4. Toxicity Prediction cluster_Output 5. Integrated Profile & Decision Compound 3-(4-Fluorophenyl)oxetan-3-amine SMILES: C1C(O1)(N)C2=CC=C(F)C=C2 PhysChem MW, LogP, HBD, HBA, TPSA Lipinski's Rule of 5 Compound->PhysChem Calculate Absorption Absorption (HIA, Caco-2, P-gp) PhysChem->Absorption Predict Distribution Distribution (BBB, PPB) PhysChem->Distribution Metabolism Metabolism (CYP Inhibition, SOM) PhysChem->Metabolism Toxicity Toxicity (hERG, DILI) PhysChem->Toxicity Profile Comprehensive ADMET Profile - Strengths: Drug-like, Good Absorption - Liabilities: CYP2D6 & hERG Inhibition, BBB+ Absorption->Profile Synthesize Data Distribution->Profile Synthesize Data Metabolism->Profile Synthesize Data Toxicity->Profile Synthesize Data

Caption: In silico ADME-T prediction workflow.

Discussion: Synthesizing a Candidate Profile

The in silico analysis of 3-(4-Fluorophenyl)oxetan-3-amine reveals a molecule with a classic "double-edged sword" profile.

Strengths:

  • Excellent Drug-Likeness: The compound perfectly adheres to Lipinski's Rule of Five and possesses favorable physicochemical properties for oral bioavailability.

  • Favorable Absorption: Predictions indicate high intestinal absorption with no liability from the P-gp efflux pump, suggesting that achieving adequate plasma exposure after oral dosing is likely.

Liabilities and Mitigation Strategies:

  • CYP2D6 Inhibition: The predicted inhibition of CYP2D6 is a significant concern for potential drug-drug interactions. This risk must be quantified early using in vitro enzymatic assays. If confirmed, the development path would need to carefully consider the target patient population and likely co-medications.

  • hERG Inhibition: The potential for cardiotoxicity via hERG channel blockade is the most critical liability identified. This requires immediate experimental validation. Medicinal chemistry efforts could be directed to modulate the structure to reduce hERG affinity while maintaining on-target activity. This often involves reducing lipophilicity or altering the presentation of the basic nitrogen atom.

  • Blood-Brain Barrier Permeability: The predicted CNS penetration is a key strategic consideration. If the therapeutic target is in the CNS, this is a highly desirable property. If the target is peripheral, this property is a liability, and structural modifications to increase polarity or molecular size would be necessary to reduce brain exposure.

Self-Validating Nature of the Protocol: This computational protocol is a self-validating system in the context of early discovery. It does not provide definitive answers but rather generates a series of testable hypotheses. Each prediction (e.g., "high absorption," "CYP2D6 inhibitor") serves as a clear directive for a specific, focused in vitro experiment. The concordance (or discordance) between prediction and experiment then validates (or refines) the computational model for that specific chemical series, creating a virtuous cycle of learning and improved prediction.

Experimental Protocol: In Silico ADME Prediction using SwissADME

This protocol describes the use of the SwissADME web tool, a freely accessible and widely respected platform for ADME prediction.[24]

Objective: To generate a comprehensive ADME-T profile for a small molecule using its SMILES string.

Methodology:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME homepage.[24]

  • Input the Molecule:

    • Locate the input box on the main page.

    • Copy the canonical SMILES string for 3-(4-Fluorophenyl)oxetan-3-amine: C1C(O1)(N)C2=CC=C(F)C=C2.

    • Paste the SMILES string into the input box. You can also draw the molecule using the provided editor.

  • Run the Prediction: Click the "Run" or "Submit" button to start the calculation. The process is typically completed within seconds.

  • Data Extraction and Analysis: The results will be displayed on a new page, organized into several sections.

    • Physicochemical Properties: Record the values for Molecular Weight, iLOGP, H-Bond Acceptors, H-Bond Donors, and TPSA. Cross-reference these with the Lipinski's Rule of Five table.

    • Lipophilicity: Note the consensus Log P value, which averages several prediction methods.

    • Water Solubility: Record the predicted solubility class (e.g., Soluble, Moderately soluble).

    • Pharmacokinetics:

      • Extract the "GI absorption" prediction (High/Low).

      • Check the "BBB permeant" status (Yes/No).

      • Identify if the molecule is a "P-gp substrate" (Yes/No).

      • Record the predicted CYP inhibition status for each isoform (e.g., CYP2D6 Inhibitor).

    • Drug-likeness: Confirm the number of Lipinski violations.

    • Medicinal Chemistry: Analyze the "BOILED Egg" plot. Note if the molecule falls within the yellow region (high GI absorption) and/or the white region (high brain penetration).

  • Synthesize the Data: Consolidate all extracted data points into summary tables as shown in this guide for a clear, comprehensive overview of the compound's predicted ADME profile.

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Review of oxetane-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Oxetane-Containing Compounds in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for drug designers to overcome common challenges in drug discovery.[1][2][3] This guide provides an in-depth exploration of the strategic application of oxetanes, synthesizing technical details with field-proven insights. We will examine the profound impact of this moiety on the physicochemical and pharmacokinetic properties of drug candidates, detail robust synthetic strategies for its incorporation, and analyze key case studies of oxetane-containing compounds that have reached clinical trials and regulatory approval. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the oxetane scaffold in their discovery programs.

The Oxetane Moiety: A Paradigm Shift in Bioisosterism and Property Modulation

For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize lead compounds. The introduction of the oxetane has provided a novel and highly effective alternative to traditional isosteres, such as gem-dimethyl and carbonyl groups.[1][2] The significant strain energy of the ring (approx. 106 kJ/mol) and its near-planar geometry, a consequence of reduced gauche interactions from the oxygen atom, confer a unique set of characteristics.[4]

The strategic value of incorporating an oxetane can be summarized by several key advantages:

  • Solubility Enhancement: The inherent polarity of the ether linkage within a compact, rigid structure often leads to a dramatic improvement in aqueous solubility, a critical factor for oral bioavailability.[4][5]

  • Metabolic Stability: Oxetanes can block metabolically labile sites without significantly increasing lipophilicity.[2] Furthermore, they can redirect metabolic clearance pathways away from cytochrome P450 (CYP) enzymes towards microsomal epoxide hydrolase (mEH), potentially mitigating risks of drug-drug interactions.[2][3]

  • Lipophilicity Reduction: In an era where "molecular obesity" and high lipophilicity are major causes of compound attrition, the oxetane serves as a compact, polar replacement for lipophilic groups like tert-butyl or gem-dimethyl, helping to improve the overall ADME profile.[3]

  • Conformational Restriction: The rigid four-membered ring acts as a conformational lock, pre-organizing a molecule into a bioactive conformation which can enhance target affinity.[4][5]

  • pKa Modulation: The electron-withdrawing nature of the oxetane ring can significantly lower the basicity (pKa) of adjacent amines. This is a crucial tool for mitigating off-target effects, particularly hERG channel inhibition, which is often linked to the protonation state of basic amines at physiological pH.[1][3]

Below is a diagram illustrating the role of the oxetane as a versatile bioisostere.

G cluster_0 Common Medicinal Chemistry Groups cluster_1 Bioisosteric Replacement A gem-Dimethyl Oxetane Oxetane A->Oxetane Improves Solubility Reduces Lipophilicity Improves Metabolic Stability B Carbonyl (C=O) B->Oxetane Improves Solubility Circumvents Carbonyl Reactivity Retains H-Bond Acceptor C Morpholine C->Oxetane Can Improve Solubility More Metabolically Stable Reduces Planarity

Caption: Bioisosteric relationships of the oxetane motif.

Impact on Physicochemical and ADME Properties: A Quantitative Perspective

The decision to incorporate an oxetane is driven by its predictable and positive impact on key drug-like properties. The following table summarizes comparative data from various drug discovery campaigns, illustrating the tangible benefits of replacing common functional groups with an oxetane.

Compound Pair Original Group Replacement Group Key Property Change Rationale & Outcome Reference
ALDH1A Inhibitors Isopropyl3-oxetanylMetabolic Stability: Significantly improved over the parent compound. Solubility: Markedly increased.The original compound (CM39) suffered from poor metabolic stability and solubility. The oxetane replacement (compound 6) resolved these issues, leading to a robust inhibitor with efficacious in vivo concentrations.[4]
TNIK Inhibitor PhenylOxetane-substituted PhenylAqueous Solubility: >137-fold enhancement. Bioavailability: Good oral bioavailability achieved.Mebendazole (compound 52) had extremely poor solubility, hindering its development. The oxetane-containing analogue (compound 53) demonstrated potent activity and evaded tumor growth in vivo without noticeable toxicity.[4]
mTOR Inhibitors Methyl3-oxetanylBioavailability (F%): Increased from 61% to a more favorable profile. CYP/hERG Inhibition: Remained non-inhibitory.The goal was to enhance potency and PK properties. Replacing a methyl group with an oxetane (compound 40 vs. 39) improved MNK inhibitory potency and resulted in significantly better exposure and clearance.[4]
PI3K Inhibitor (GDC-0349) Tertiary Alkylamine (pKa ~7.6)N-oxetanyl (pKa ~5.0)hERG Inhibition: IC50 > 100 µM (from 8.5 µM). Plasma Clearance: 10-fold reduction in free plasma clearance.The parent compound showed high cardiac toxicity (hERG) due to the basicity of the amine. Introducing the oxetane lowered the pKa, mitigating hERG liability while maintaining low CYP inhibition.[1]

Synthetic Strategies: Accessing the Oxetane Core

The increased adoption of oxetanes has been paralleled by significant advancements in their synthesis.[1][2] While once considered synthetically intractable, a robust toolbox of reactions now exists to create a diverse range of oxetane-containing building blocks.[3][6] A misconception about the general instability of oxetanes, particularly under acidic conditions, has been clarified; stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most robust.[1]

A general workflow for the synthesis of functionalized oxetanes often begins with the commercially available oxetan-3-one.

Caption: Common synthetic pathways starting from oxetan-3-one.

Experimental Protocol: Synthesis of a 3-Amino-3-aryl-oxetane via Reductive Amination

This protocol describes a common method for synthesizing 3-amino-oxetanes, which are prevalent in clinical candidates. The procedure is a self-validating system where reaction progress can be monitored by standard techniques like TLC or LC-MS.

Objective: To synthesize a 3-substituted amino-oxetane from oxetan-3-one and a primary amine.

Materials:

  • Oxetan-3-one (1.0 equiv)

  • Primary amine (e.g., Aniline, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add oxetan-3-one (1.0 equiv) and the primary amine (1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (concentration typically 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. A catalytic amount of acetic acid can be added to facilitate this step, though it is often unnecessary.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring mixture. The reaction is typically exothermic; maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-amino-oxetane product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Case Studies: Oxetanes in Approved Drugs and Clinical Candidates

The true measure of a medicinal chemistry motif is its successful application in developing therapeutics. Oxetanes are featured in several FDA-approved drugs and a growing number of clinical candidates.[4]

Approved Drugs
  • Paclitaxel (Taxol®) and derivatives: These blockbuster chemotherapeutics feature an oxetane ring fused to the core structure. The oxetane acts as a conformational lock and a hydrogen bond acceptor, which is important for its bioactivity.[2][4]

  • Orlistat (Xenical®): This weight-loss drug contains an oxetane moiety and functions by irreversibly inhibiting pancreatic and gastric lipases.[4]

  • Rilzabrutinib: Recently approved by the FDA, this Bruton's tyrosine kinase (BTK) inhibitor is the first fully synthetic oxetane-containing drug, marking a significant milestone that validates the use of this motif in modern drug design.[3]

Clinical Candidates: A Showcase of Strategic Design

The strategic incorporation of oxetanes is evident in numerous compounds advancing through clinical trials.

Drug Candidate Target / Indication Role of the Oxetane Moiety Reference
Fenebrutinib (GDC-0853) BTK / Multiple Sclerosis (Phase III)Replaces a piperazine substituent to increase van der Waals contacts and optimize ring conformation, leading to outstanding potency and desirable PK profiles.[1][4]
Ziresovir (RO-0529) RSV Fusion Protein / RSV Infections (Phase III)The oxetane restricts the conformation of an ethylamine head group. This modification led to a clinical candidate with a larger safety window and promising in vivo efficacy.[1][4]
Crenolanib Kinase Inhibitor / AML, GIST (Phase III)The amino-oxetane motif is used to modulate the basicity of the amine, a common strategy to improve selectivity and reduce off-target effects.[1][2]
PF-06821497 EZH2 Inhibitor / Various Cancers (Phase I)The oxetane-containing compound demonstrated the best overall profile of potency, ADME properties, low toxicity, and robust in vivo antitumor efficacy.[1][4]
Lanraplenib SYK Inhibitor / Autoimmune Diseases (Discontinued)Served as a more metabolically stable isostere of a morpholine ring and was used to reduce planarity, thereby improving drug-like properties.[1][3]

These examples underscore a recurring theme: the oxetane is not a passive scaffold but an active design element used to solve specific, often multifaceted, problems in drug development, from improving solubility and metabolic stability to fine-tuning potency and mitigating toxicity.[1][3][4]

Challenges and Future Outlook

Despite the numerous advantages, the application of oxetanes is not without its challenges. The primary concern remains the potential for ring-opening, especially for substitution patterns other than the stable 3,3-disubstituted variants.[1] Synthetic accessibility, while vastly improved, can still be a hurdle for more complex or novel substitution patterns.[1][2]

The future for oxetane chemistry is bright. Ongoing academic and industrial research continues to expand the synthetic toolbox, enabling more efficient and diverse functionalization of the oxetane ring.[1][3][6] As our understanding of the structure-property relationships of oxetane-containing compounds deepens, we can expect to see this valuable motif used not just to optimize properties, but also as a key pharmacophoric element that directly interacts with biological targets. The recent approval of rilzabrutinib provides strong regulatory validation and is likely to spur even greater confidence and creativity in the application of oxetanes in the pursuit of novel therapeutics.[3]

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes in Drug Discovery Campaigns.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
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  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.

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The Strategic Role of the Fluorophenyl Group in Modern Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction: The Understated Power of a Single Atom

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. While seemingly a subtle modification, the replacement of a hydrogen atom with fluorine on a phenyl ring—creating a fluorophenyl group—can profoundly alter a molecule's therapeutic potential. This is not merely an atomic substitution; it is a strategic maneuver that can enhance metabolic stability, modulate physicochemical properties, and optimize binding interactions with biological targets.[1][2][3]

The prevalence of this strategy is striking: in recent years, over half of newly approved small-molecule drugs have contained fluorine.[4] This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of effects. It delves into the underlying physicochemical principles, provides actionable experimental frameworks, and examines real-world applications to illustrate why the fluorophenyl group is an indispensable tool in the medicinal chemist's arsenal. We will explore the causality behind its effects on lipophilicity, acidity, and metabolic fate, and dissect its nuanced role in forging high-affinity interactions within protein binding pockets.

Part 1: Modulation of Core Physicochemical Properties

The introduction of a fluorophenyl group is a primary strategy for fine-tuning a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These changes are rooted in the unique properties of the fluorine atom: its small van der Waals radius (1.47 Å), which is only slightly larger than hydrogen (1.20 Å), and its supreme electronegativity (3.98 on the Pauling scale).[1]

Lipophilicity (LogP/LogD)

A molecule's lipophilicity is a critical determinant of its solubility, membrane permeability, and plasma protein binding. The effect of fluorination on lipophilicity is context-dependent and can be counterintuitive. While the high electronegativity of fluorine might suggest an increase in polarity, the reality is more complex.

  • Causality: The introduction of a single fluorine atom to a phenyl ring generally increases lipophilicity (higher LogP). This is because the electron-withdrawing nature of fluorine is not sufficient to create a strong hydrogen-bonding acceptor site with water, and its introduction disrupts the solvation shell around the aromatic ring. However, as more fluorine atoms are added, the molecule's quadrupole moment changes, which can lead to a decrease in lipophilicity in some contexts. The position of fluorination (ortho, meta, para) also subtly influences these effects.

Data Presentation: Impact of Fluorination on Lipophilicity

Compound LogP (Calculated) Change from Benzene
Benzene 2.13 N/A
Fluorobenzene 2.27 +0.14
1,2-Difluorobenzene 2.29 +0.16
1,3-Difluorobenzene 2.30 +0.17

| 1,4-Difluorobenzene | 2.31 | +0.18 |

This table illustrates the general trend of increasing lipophilicity with the addition of fluorine to a phenyl ring.

Acidity and Basicity (pKa)

The powerful inductive effect of fluorine is a reliable tool for modulating the pKa of nearby functional groups.[4][5] This is a critical parameter for controlling a drug's ionization state at physiological pH, which directly impacts its absorption, cellular uptake, and target engagement.

  • Causality: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework (–I effect). When placed on a phenyl ring attached to a basic group (e.g., an amine), this effect significantly reduces the electron density on the nitrogen, making it less likely to accept a proton and thereby lowering its pKa (making it less basic). Conversely, it stabilizes the conjugate base of a nearby acid, making it more acidic (lower pKa). This modulation can improve membrane permeability by increasing the population of the neutral, more lipophilic species at physiological pH.[1]

Data Presentation: Impact of Fluorination on Basicity of Aniline

Compound pKa of Conjugate Acid Change from Aniline
Aniline 4.63 N/A
4-Fluoroaniline 4.15 -0.48
3-Fluoroaniline 3.51 -1.12

| 2-Fluoroaniline | 3.20 | -1.43 |

This table demonstrates the significant decrease in basicity (lower pKa) of the aniline nitrogen upon introduction of a fluorine atom to the phenyl ring.

Part 2: Engineering Metabolic Stability

One of the most celebrated applications of the fluorophenyl group is to enhance a drug's metabolic stability.[3][6] Poor metabolic stability leads to rapid clearance, low bioavailability, and short half-life, often terminating the development of otherwise promising candidates.[7] The fluorophenyl group offers a robust solution to this challenge.

Blocking Sites of Metabolic Oxidation

The primary mechanism of metabolic instability for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes, typically involving hydroxylation of the phenyl ring.

  • Causality & Expertise: The conventional explanation is that the carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a carbon-hydrogen (C-H) bond (~105-113 kcal/mol), physically "blocking" the site of metabolism.[8] While true, a more sophisticated view considers the electronic effect. Fluorination, especially polyfluorination, withdraws electron density from the aromatic ring, reducing the energy of the highest occupied molecular orbital (HOMO).[8] This makes the ring less nucleophilic and therefore less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[8] Therefore, the fluorophenyl group acts as both a physical and electronic shield against metabolic degradation.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a self-validating system for assessing the intrinsic clearance of a compound, a key predictor of in vivo metabolic fate.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with HLM.

  • Materials:

    • Pooled Human Liver Microsomes (HLM), stored at -80°C

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Test Compound (10 mM stock in DMSO)

    • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

    • Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)

    • 96-well incubation plate and analytical plate

  • Methodology:

    • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Compound Addition: Add the test compound and control compounds to the HLM master mix to a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. Immediately remove an aliquot and quench it in the analytical plate containing the quenching solution.

    • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching solution in the analytical plate.

    • Sample Processing: Once all time points are collected, centrifuge the analytical plate (e.g., 4000 rpm for 15 min at 4°C) to pellet precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis & Trustworthiness:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

    • The inclusion of high and low clearance controls validates the assay's performance, ensuring the microsomal activity is within the expected range.

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis prep1 Thaw HLM & Prepare Buffer prep2 Add Test Compound (1 µM) to HLM Master Mix prep1->prep2 start Initiate with NADPH (T=0 Sample) prep2->start sampling Time-course Sampling (5, 15, 30, 60 min) start->sampling quench Quench Reaction in Acetonitrile + IS sampling->quench For each time point process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis of Parent Compound process->lcms calc Calculate t½ & Clint lcms->calc

Caption: Workflow for an in vitro metabolic stability assay.

Part 3: Orchestrating Target Binding Interactions

Beyond improving pharmacokinetics, the fluorophenyl group actively participates in and modulates interactions within the target binding site, often enhancing potency and selectivity.[1][9]

Direct and Indirect Binding Contributions

The electronic perturbations caused by fluorine create opportunities for a range of subtle but cumulatively significant interactions.

  • Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, analysis of protein-ligand complexes in the Protein Data Bank (PDB) confirms that C-F···H-N and C-F···H-O interactions do occur.[10][11] These bonds are often geometrically suboptimal and energetically modest, but they can provide crucial binding affinity when stronger interactions dictate the ligand's orientation, making fluorine a "donor's last resort."[10][11][12]

  • Dipole and Electrostatic Interactions: The C-F bond possesses a significant dipole moment. This allows the fluorophenyl group to engage in favorable dipole-dipole or charge-dipole interactions with polar amino acid residues in the binding pocket, contributing to binding affinity.

  • Modulation of Hydrophobic Interactions: The p-fluorophenyl group, in particular, can enhance interactions with hydrophobic pockets. The fluorine atom can also influence the conformation of the molecule to present a more favorable orientation for hydrophobic packing.

  • Water Network Perturbation: Fluorine substituents can influence the intricate network of water molecules at the ligand-protein interface.[12] Displacing high-energy water molecules can be a significant driving force for binding, and the fluorophenyl group can mediate this process, thereby stabilizing the complex.[12]

Visualization: Fluorophenyl Binding Interactions

G cluster_pocket Protein Binding Pocket Ligand Fluorophenyl Group Res1 Amide NH (e.g., Gln) Ligand->Res1 C-F···H-N Hydrogen Bond Res2 Hydrophobic Residue (e.g., Leu) Ligand->Res2 Hydrophobic Interaction Res3 Polar Residue (e.g., Ser OH) Ligand->Res3 C-F Dipole Interaction

Caption: Potential interactions of a fluorophenyl group in a binding pocket.

Part 4: Case Studies in Approved Therapeutics

The theoretical benefits of the fluorophenyl group are validated by its presence in numerous blockbuster drugs.

  • Atorvastatin (Lipitor): A synthetic statin used to lower cholesterol, atorvastatin features a critical para-fluorophenyl group.[13][14] This moiety is essential for its high-affinity binding to the target enzyme, HMG-CoA reductase.[14][15] Structural studies show the fluorophenyl group occupies a hydrophobic pocket where it makes key polar interactions that are crucial for the drug's potent inhibitory activity.[15][16][17]

  • Escitalopram (Lexapro): As a selective serotonin reuptake inhibitor (SSRI), escitalopram's efficacy relies on its precise interaction with the serotonin transporter.[18] The drug contains a 4-fluorophenyl group that contributes significantly to its binding affinity and selectivity, ensuring potent inhibition of serotonin reuptake.

  • Ivosidenib (Tibsovo): An inhibitor of isocitrate dehydrogenase 1 (IDH1), ivosidenib is used to treat acute myeloid leukemia. During its development, fluorine substitution on a phenyl ring was instrumental in achieving desirable metabolic stability, a key factor in its clinical success.[14]

Part 5: The Fluorophenyl Moiety as a Phenyl Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another with similar physical or chemical properties to produce a compound with broadly similar biological properties.[19] The fluorophenyl group is a classic bioisostere of the unsubstituted phenyl group.

  • Rationale for Replacement: While the phenyl group is a common structural motif, it is often a liability due to its susceptibility to metabolic hydroxylation. Replacing it with a fluorophenyl group is a common lead optimization strategy. This substitution often retains or enhances the desired biological activity while simultaneously improving the pharmacokinetic profile by blocking metabolism.[20] The minimal steric difference between H and F allows the fluorophenyl group to occupy the same binding space as a phenyl group, while its altered electronics can enhance binding and prevent degradation.

Data Presentation: Phenyl vs. 4-Fluorophenyl Bioisosterism

Property Phenyl Group 4-Fluorophenyl Group Rationale for Use
Size (van der Waals) Similar Marginally larger Minimal steric perturbation in binding pocket.
Lipophilicity (LogP) Baseline Generally Increased Can enhance membrane permeability and hydrophobic interactions.
Electronic Character Electron-rich Electron-poor Alters pKa of adjacent groups; creates dipole for new interactions.

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Blocks CYP-mediated hydroxylation, increasing drug half-life. |

Conclusion and Future Perspectives

The fluorophenyl group is far more than a simple structural component; it is a multi-functional tool that empowers medicinal chemists to overcome fundamental challenges in drug discovery. By providing a means to rationally modulate lipophilicity and pKa, block metabolic soft spots, and introduce novel, affinity-enhancing binding interactions, it has secured a permanent place in the design of modern therapeutics.[21]

The future will likely see an even more sophisticated application of this moiety. Advances in computational chemistry are enabling more accurate predictions of how fluorination will impact a molecule's properties, moving the field from an empirical to a more predictive design paradigm.[12] Coupled with novel synthetic methods for late-stage fluorination, the strategic use of the fluorophenyl group will continue to be a key driver of innovation, leading to the development of safer, more effective, and more durable small molecule drugs.

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  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (n.d.). Retrieved January 23, 2026, from [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. (2025). Retrieved January 23, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 23, 2026, from [Link]

  • Physicochemical properties of fluorine-containing saturated (hetero)cycles - YouTube. (2023). Retrieved January 23, 2026, from [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved January 23, 2026, from [Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability - YouTube. (2024). Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: N-Functionalization of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aryl-3-aminooxetane Scaffold in Modern Drug Discovery

The oxetane ring has emerged from relative obscurity to become a cornerstone motif in contemporary medicinal chemistry.[1][2][3] Its unique combination of properties—a strained four-membered ring system imparting a distinct three-dimensional geometry, low lipophilicity, and the capacity to act as a hydrogen bond acceptor—offers a powerful tool for modulating the physicochemical characteristics of drug candidates.[2][4][5] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability by blocking sites of metabolism, and fine-tune pKa, all while introducing minimal molecular weight.[2][5]

Specifically, the 3-amino-3-aryloxetane scaffold, exemplified by 3-(4-fluorophenyl)oxetan-3-amine, represents a particularly valuable building block. The primary amine at the C3 position serves as a versatile chemical handle for a wide array of functionalization reactions, enabling the exploration of vast chemical space. The 4-fluorophenyl group is a common substituent in bioactive molecules, often improving metabolic stability and binding interactions. This guide provides a comprehensive overview of key N-functionalization strategies for this scaffold, detailing not just the protocols but the underlying chemical principles that govern them. Our focus is on providing robust, reproducible methods for N-acylation, N-sulfonylation, N-alkylation, and reductive amination, thereby empowering researchers in their drug development endeavors.

Core Principle: Leveraging the Nucleophilicity of the C3-Amine

The primary aliphatic amine of 3-(4-fluorophenyl)oxetan-3-amine is a potent nucleophile, a characteristic that is the foundation for the subsequent derivatization strategies. The choice of reaction conditions, particularly the base and solvent, is critical to modulate this reactivity and ensure clean, high-yielding transformations while preserving the integrity of the strained oxetane ring. It is noteworthy that the oxetane ring is generally stable under basic and mildly acidic conditions, but can be susceptible to ring-opening under strongly acidic conditions.[6][7]

Section 1: N-Acylation - Formation of Amide Bonds

N-acylation is a fundamental transformation in medicinal chemistry, as the resulting amide bond is a key structural feature in a vast number of pharmaceuticals. This reaction involves the coupling of the primary amine with a carboxylic acid or its activated derivative.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. For this to occur efficiently, the carbonyl group must be sufficiently activated. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a peptide coupling reagent.

Experimental Protocols

This is a classic and often high-yielding method suitable for a wide range of acyl chlorides. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Step-by-Step Protocol:

    • Dissolve 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and is particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.[8]

  • Step-by-Step Protocol:

    • In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in dimethylformamide (DMF, 0.2 M).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: N-Acylation
Protocol Acylating Agent Base Solvent Typical Yield Key Considerations
1.AAcyl ChlorideTEA/DIPEADCM>90%Rapid reaction; requires readily available acyl chloride.
1.BCarboxylic AcidDIPEADMF80-95%Broader substrate scope; avoids the need to prepare acyl chlorides.[8]

Section 2: N-Sulfonylation - Synthesis of Sulfonamides

The sulfonamide functional group is another privileged scaffold in medicinal chemistry, found in a variety of antibacterial, diuretic, and hypoglycemic agents. Its synthesis involves the reaction of the primary amine with a sulfonyl chloride.

Mechanistic Rationale

Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The presence of a base is essential to neutralize the generated HCl.

Experimental Protocol

This protocol is broadly applicable for a range of arylsulfonyl and alkylsulfonyl chlorides. Pyridine is often used as both the base and a catalyst.

  • Step-by-Step Protocol:

    • Dissolve 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq) in pyridine (0.3 M).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 6-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary: N-Sulfonylation
Reagent Base/Solvent Typical Yield Key Considerations
Arylsulfonyl ChloridePyridine85-95%Generally clean reactions with high yields.
Alkylsulfonyl ChloridePyridine75-90%Can be more reactive and may require careful temperature control.

Section 3: N-Alkylation & Reductive Amination - Accessing Secondary and Tertiary Amines

The introduction of alkyl groups on the nitrogen atom is crucial for modulating basicity, lipophilicity, and receptor interactions. This can be achieved through direct alkylation or, more commonly and with greater control, via reductive amination.

Mechanistic Rationale

Direct N-Alkylation: This is a classic SN2 reaction where the amine nucleophile attacks an alkyl halide. A significant drawback is the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts.

Reductive Amination: This powerful and widely used two-step, one-pot reaction first involves the condensation of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate.[9][10] This intermediate is then reduced in situ by a selective reducing agent to yield the alkylated amine.[11][12] This method offers excellent control, preventing over-alkylation. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are mild enough to not reduce the starting carbonyl compound but will readily reduce the protonated imine intermediate.[12]

Visualizing the Reductive Amination Workflow

G cluster_0 Reaction Vessel Amine 3-(4-Fluorophenyl)oxetan-3-amine Imine Imine Intermediate Amine->Imine Condensation Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine Acid Acetic Acid (catalyst) Acid->Imine Catalyzes formation Reducer Reducing Agent (STAB) Product N-Alkylated Product Reducer->Product Imine->Product Reduction

Caption: Workflow for Reductive Amination.

Experimental Protocols
  • Step-by-Step Protocol:

    • Combine 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq), the alkyl halide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor for the disappearance of starting material and the formation of mono- and di-alkylated products by LC-MS.

    • Cool the reaction, filter off the base, and concentrate the filtrate.

    • Purify the product mixture by column chromatography to isolate the desired secondary amine.

STAB is a particularly mild and effective reducing agent for reductive aminations, often providing cleaner reactions and higher yields than NaBH3CN.[12]

  • Step-by-Step Protocol:

    • Dissolve 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol (0.2 M).

    • Add acetic acid (1.1 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Stir at room temperature for 4-16 hours until the reaction is complete (monitored by LC-MS).

    • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Data Summary: N-Alkylation Methods
Method Alkylating Source Reagents Typical Yield Key Advantages/Disadvantages
Direct AlkylationAlkyl HalideK2CO3, MeCN40-70%Simple setup; risk of over-alkylation.
Reductive AminationAldehyde/KetoneSTAB, Acetic Acid, DCE75-95%High selectivity for mono-alkylation; broad substrate scope.[10][11]

Conclusion and Future Directions

The N-functionalization of 3-(4-fluorophenyl)oxetan-3-amine provides a robust platform for generating diverse libraries of novel chemical entities. The protocols outlined herein for N-acylation, N-sulfonylation, and N-alkylation are reliable, scalable, and grounded in well-established chemical principles. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and adapt these methods to a wide array of building blocks. The strategic incorporation of the functionalized 3-amino-3-aryloxetane motif holds significant promise for the development of next-generation therapeutics with optimized physicochemical and pharmacological properties.

References

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Application Notes and Protocols for the Use of 3-(4-Fluorophenyl)oxetan-3-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(4-Fluorophenyl)oxetan-3-amine in Drug Discovery

In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount for the successful generation of compound libraries with favorable pharmacological profiles. 3-(4-Fluorophenyl)oxetan-3-amine has emerged as a particularly valuable scaffold for parallel synthesis campaigns aimed at accelerating drug discovery efforts. This building block uniquely combines three key structural motifs, each contributing distinct advantages to the resulting molecules.

The Oxetane Ring: This strained four-membered ether is not merely a passive linker. It serves as a polar, low molecular weight motif that can significantly enhance aqueous solubility and introduce three-dimensionality into otherwise planar molecules.[1][2] The oxetane moiety is often employed as a bioisostere for gem-dimethyl or carbonyl groups, offering a strategy to modulate physicochemical properties such as lipophilicity (LogP) and metabolic stability.[1] Studies have shown that the 3,3-disubstituted oxetane core is generally stable under a variety of synthetic conditions.[3]

The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4] The fluorine atom on the phenyl ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] Furthermore, its high electronegativity can influence the pKa of nearby functionalities and lead to enhanced binding affinity with biological targets through favorable electrostatic interactions.[4]

The Tertiary Amine: The amine functionality serves as a versatile chemical handle for diversification through common parallel synthesis reactions such as amide bond formation and reductive amination. The specific arrangement in 3-(4-Fluorophenyl)oxetan-3-amine, a tertiary amine adjacent to a quaternary carbon, presents a sterically hindered environment. This necessitates carefully optimized reaction protocols to achieve high conversion rates in a high-throughput setting.

These application notes provide detailed, field-proven protocols for the efficient utilization of 3-(4-Fluorophenyl)oxetan-3-amine in two of the most fundamental transformations in parallel medicinal chemistry: amide library synthesis and reductive amination for the generation of diverse secondary amine libraries.

I. Parallel Amide Library Synthesis using 3-(4-Fluorophenyl)oxetan-3-amine

Amide bond formation is a cornerstone of medicinal chemistry.[6] When working with a sterically hindered amine like 3-(4-Fluorophenyl)oxetan-3-amine, the choice of coupling reagent is critical to overcome the steric hindrance and achieve high yields.[7] For this purpose, uronium-based reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective.[3][8] The following protocol is optimized for solution-phase parallel synthesis in 96-well plates.

Workflow for Parallel Amide Coupling

Parallel Amide Coupling Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Carboxylic Acid Stock Solutions (1.0 eq) into 96-well plate B Dispense 3-(4-Fluorophenyl)oxetan-3-amine Stock Solution (1.2 eq) D Dispense HATU Stock Solution (1.1 eq) to initiate reaction A->D Transfer Plate C Dispense DIPEA Stock Solution (3.0 eq) E Seal plate and shake at RT (12-16 hours) D->E F Add Scavenger Resins (e.g., Isocyanate and Sulfonic Acid resin) E->F Transfer Plate G Shake at RT (4-6 hours) F->G H Filter to remove resins G->H I Evaporate solvent H->I

Caption: Workflow for parallel amide synthesis.

Detailed Protocol: Parallel Amide Coupling

1. Reagent Stock Solution Preparation:

  • Carboxylic Acids: Prepare a diverse set of carboxylic acids as 0.2 M stock solutions in anhydrous N,N-Dimethylformamide (DMF).

  • 3-(4-Fluorophenyl)oxetan-3-amine: Prepare a 0.24 M stock solution in anhydrous DMF.

  • HATU: Prepare a 0.22 M stock solution in anhydrous DMF. Note: Prepare this solution fresh before use.

  • DIPEA: Prepare a 0.6 M stock solution of N,N-Diisopropylethylamine in anhydrous DMF.

2. Reaction Setup (in a 96-well polypropylene plate): a. To each well, add 100 µL of the appropriate carboxylic acid stock solution (0.02 mmol, 1.0 eq). b. Add 100 µL of the 3-(4-Fluorophenyl)oxetan-3-amine stock solution (0.024 mmol, 1.2 eq) to each well. c. Add 100 µL of the DIPEA stock solution (0.06 mmol, 3.0 eq) to each well. d. To initiate the reactions, add 100 µL of the freshly prepared HATU stock solution (0.022 mmol, 1.1 eq) to each well. e. Seal the 96-well plate securely with a cap mat. f. Shake the plate at room temperature for 12-16 hours on an orbital shaker.

3. Work-up and Purification using Scavenger Resins: a. To each well, add approximately 50 mg of a polystyrene-supported isocyanate resin (to scavenge excess amine). b. To each well, add approximately 50 mg of a polystyrene-supported sulfonic acid resin (to scavenge excess DIPEA and any unreacted HATU byproducts). c. Reseal the plate and shake for an additional 4-6 hours at room temperature.[2] d. Filter the contents of each well through a filter plate into a clean 96-well collection plate. e. Wash the resins in each well with 2 x 200 µL of Dichloromethane (DCM), collecting the washes in the same collection plate. f. Concentrate the filtrates in each well to dryness using a centrifugal evaporator. g. Reconstitute the resulting compound library in a suitable solvent (e.g., DMSO) for analysis and screening.

ReagentMolarity (Stock)Volume (µL)Equivalents
Carboxylic Acid0.2 M in DMF1001.0
3-(4-F-Ph)-oxetan-3-amine0.24 M in DMF1001.2
DIPEA0.6 M in DMF1003.0
HATU0.22 M in DMF1001.1

Table 1: Reagent dispensing for parallel amide coupling.

II. Parallel Reductive Amination for Secondary Amine Library Synthesis

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[9] To generate a library of secondary amines, 3-(4-Fluorophenyl)oxetan-3-amine can be reacted with a diverse set of aldehydes or ketones. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation in a high-throughput format as it is tolerant of a wide range of functional groups and reaction conditions.[10][11]

Workflow for Parallel Reductive Amination

Parallel Reductive Amination Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Aldehyde/Ketone Stock Solutions (1.2 eq) into 96-well plate B Dispense 3-(4-Fluorophenyl)oxetan-3-amine Stock Solution (1.0 eq) D Add Sodium Triacetoxyborohydride (STAB) (solid, 1.5 eq) A->D Transfer Plate C Add Acetic Acid (catalyst) E Seal plate and shake at RT (12-16 hours) D->E F Quench with saturated NaHCO3 E->F Transfer Plate G Add Scavenger Resins (e.g., Isocyanate and Benzaldehyde resin) F->G H Shake, Filter, and Evaporate G->H

Sources

Application Note: 3-(4-Fluorophenyl)oxetan-3-amine – A Privileged Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design of potent, selective, and bioavailable kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] However, advancing lead compounds is frequently hampered by challenges in achieving optimal physicochemical properties, such as aqueous solubility and metabolic stability. This guide details the strategic application of 3-(4-fluorophenyl)oxetan-3-amine, a sophisticated building block engineered to systematically address these hurdles. By synergistically combining the three-dimensional, polarity-enhancing oxetane core with the metabolically robust and electronically tuned 4-fluorophenyl motif, this reagent offers a powerful solution for accelerating the development of kinase inhibitors with superior drug-like properties. We provide the scientific rationale for its use, detailed protocols for its incorporation into common scaffolds, and methodologies for evaluating the resulting inhibitors.

The Rationale: Engineering Superior Physicochemical and Structural Properties

The efficacy of a kinase inhibitor is not solely dependent on its binding affinity but is critically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The selection of building blocks during the lead optimization phase is therefore paramount. 3-(4-Fluorophenyl)oxetan-3-amine is a prime example of a "privileged" fragment, designed to confer multiple benefits simultaneously.

The Oxetane Moiety: A Modern Bioisostere for Enhanced Drug-Likeness

The four-membered oxetane ring has emerged as a valuable motif in medicinal chemistry for its ability to positively modulate key molecular properties.[3][4]

  • Enhanced Aqueous Solubility: Poor solubility is a leading cause of failure for drug candidates. The oxetane ring, with its polar oxygen atom and exposed lone pairs, is a potent hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility when used to replace non-polar groups like a gem-dimethyl moiety.[5] Studies have shown this replacement can boost solubility by orders of magnitude.[5]

  • Improved Metabolic Stability: The strained C-O bonds of the oxetane ring are generally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, which are notorious for metabolizing more conventional alkyl and aryl groups.[5][6] Incorporating an oxetane can effectively "shield" a molecule from common metabolic pathways, thereby increasing its half-life.

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of the oxetane oxygen can significantly reduce the basicity of proximal amine groups.[7][8] This is a highly desirable feature for mitigating off-target effects, particularly inhibition of the hERG potassium channel, which is often linked to high amine basicity.[9]

  • Structural Rigidity and 3D Shape: Unlike floppy alkyl chains, the conformationally rigid, sp³-rich structure of the oxetane ring reduces the entropic penalty of binding to a target protein.[5] This pre-organization can lead to enhanced binding affinity and selectivity.[5]

The 4-Fluorophenyl Group: A Classic Motif for Potency and Stability

The inclusion of fluorine in drug candidates is a time-tested strategy for enhancing molecular properties.[10]

  • Metabolic Blocking: Aromatic rings are often susceptible to oxidative metabolism (hydroxylation). Placing a fluorine atom at a strategic position, such as the para-position of a phenyl ring, effectively blocks this metabolic "soft spot," preventing degradation and improving oral bioavailability.[11][12]

  • Modulation of Electronic Properties: As the most electronegative element, fluorine's strong inductive effect can alter the electronic distribution of the entire molecule.[13] This can influence pKa, dipole moment, and the strength of interactions with the kinase active site, often leading to improved potency.[13]

  • Favorable Binding Interactions: Fluorine can participate in productive, non-covalent interactions within the protein binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions with aromatic residues like phenylalanine, which can contribute to higher binding affinity.[10][13]

When combined, the oxetane and 4-fluorophenyl motifs in 3-(4-fluorophenyl)oxetan-3-amine create a building block that imparts solubility, metabolic resilience, favorable 3D geometry, and a synthetically accessible amine handle for straightforward conjugation to kinase scaffolds.

Application in Kinase Inhibitor Design: A Comparative Overview

To illustrate the impact of this building block, we present a comparative analysis of a hypothetical kinase inhibitor series targeting a generic tyrosine kinase. We compare a lead compound functionalized with a standard isopropylamine group against an optimized analog incorporating 3-(4-fluorophenyl)oxetan-3-amine.

PropertyLead Compound (Isopropylamine)Optimized Analog (Oxetane Moiety)Rationale for Improvement
Structure Scaffold-NH-CH(CH₃)₂Scaffold-NH-(3-(4-fluorophenyl)oxetan-3-yl)Introduction of a rigid, sp³-rich polar core.
Aqueous Solubility Low (~5 µg/mL)High (~150 µg/mL)The oxetane oxygen acts as a strong hydrogen bond acceptor.[5]
Lipophilicity (LogD at pH 7.4) 3.82.5Increased polarity from the oxetane reduces overall lipophilicity.[3]
Metabolic Stability (t½, HLM) Short (15 min)Long (>120 min)Oxetane is resistant to CYP-mediated metabolism; fluorine blocks aryl oxidation.[5][11]
Kinase Potency (IC₅₀) 50 nM5 nMFavorable 3D geometry and potential fluorine interactions improve binding affinity.[5][10]
hERG Inhibition (IC₅₀) 1.2 µM>30 µMReduced basicity of the secondary amine mitigates hERG liability.[9]

HLM: Human Liver Microsomes

This data illustrates a common outcome in medicinal chemistry campaigns: the strategic replacement of a simple lipophilic group with the 3-(4-fluorophenyl)oxetan-3-amine moiety transforms a problematic lead into a developable candidate with a well-balanced profile.

Experimental Protocols & Workflows

The true value of a building block lies in its ease of use and the reliability of the chemistry. Below are trusted protocols for the synthesis and evaluation of inhibitors derived from 3-(4-fluorophenyl)oxetan-3-amine.

Diagram 1: Drug Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation A Building Block Selection (3-(4-F-Ph)oxetan-3-amine) C Chemical Synthesis (Buchwald-Hartwig Coupling) A->C B Scaffold Selection (e.g., 2,4-Dichloropyrimidine) B->C D Compound Characterization (NMR, LCMS, HRMS) C->D E Biochemical Assay (Kinase IC50 Determination) D->E F ADME Profiling (Solubility, Stability) E->F G Lead Optimization F->G Data Analysis & SAR Interpretation

Caption: Overview of the workflow from building block selection to in vitro evaluation.

Protocol 3.1: Synthesis of a Representative Kinase Inhibitor

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a robust method for coupling the title amine to a common heterocyclic scaffold.

Reaction: Synthesis of N-(3-(4-fluorophenyl)oxetan-3-yl)-2-chloro-pyrimidin-4-amine.

Caption: Synthesis of a pyrimidine-based inhibitor via Buchwald-Hartwig coupling.

Materials:

  • 3-(4-Fluorophenyl)oxetan-3-amine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vial under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine, 3-(4-fluorophenyl)oxetan-3-amine, Cs₂CO₃, XPhos, and Pd₂(dba)₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and stir the mixture vigorously at 100 °C for 4-12 hours. Monitor the reaction progress by LCMS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation: The reaction progress should be unambiguous by LCMS, showing consumption of starting materials and the appearance of a single major product peak with the expected mass. The purified product's structure and purity (>95%) should be confirmed by ¹H NMR and LCMS analysis.

Protocol 3.2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ value of a synthesized inhibitor using a commercially available fluorescence-based assay kit (e.g., ADP-Glo™).

Principle: The assay measures the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. A common 10-point, 3-fold dilution series is recommended.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and ATP in the appropriate kinase buffer.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Diagram 2: Conceptual Binding Model

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (T315) hydrophobic_pocket Hydrophobic Pocket solvent Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds oxetane Oxetane-NH oxetane->solvent Solubility fluorophenyl 4-F-Phenyl fluorophenyl->gatekeeper Steric Fit fluorophenyl->hydrophobic_pocket Hydrophobic/ π-π Stacking

Caption: Key interactions of the oxetane-based inhibitor in a kinase active site.

Conclusion

3-(4-Fluorophenyl)oxetan-3-amine is more than a simple reagent; it is a meticulously designed tool for overcoming pervasive challenges in kinase inhibitor development. Its incorporation provides a rational, predictable path to improving critical drug-like properties, including solubility, metabolic stability, and safety profiles, without compromising potency. By leveraging the principles and protocols outlined in this guide, researchers can significantly de-risk their drug discovery programs and accelerate the journey from initial hit to clinical candidate.

References

  • 14 PubMed.

  • 15 PubMed Central.

  • 7 ACS Publications.

  • 5 AiFChem.

  • 16 ResearchGate.

  • 17 NIH.

  • 18 NIH.

  • 1 PubMed.

  • 3 ACS Publications.

  • 6 ResearchGate.

  • 19 ResearchGate.

  • 13 Taylor & Francis Online.

  • 20 Pharmaceutical Technology.

  • 9 Taylor & Francis Online.

  • 4 NIH.

  • 2 PubMed Central.

  • 21 Google Patents.

  • 22 Google Patents.

  • 8 ACS Publications.

  • 10 ScienceDirect.

  • 23 Atlantis Press.

  • 11 PubMed Central.

  • 24 Semantic Scholar.

  • 12 ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)oxetan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of your target molecule.

The oxetane ring is a valuable structural motif in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the purification of oxetane-containing compounds, particularly amines, can present unique challenges. This guide offers a structured approach to troubleshooting these issues, grounded in scientific principles and practical experience.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 3-(4-Fluorophenyl)oxetan-3-amine.

Issue 1: Low or No Yield After Column Chromatography

Question: I am performing column chromatography to purify my crude 3-(4-Fluorophenyl)oxetan-3-amine, but I am observing very low or no recovery of my product. What could be the cause?

Answer:

Several factors can contribute to poor recovery during chromatographic purification of amines. The basic nature of the amine group can lead to strong interactions with the stationary phase, causing streaking, tailing, and irreversible adsorption.

Causality and Recommended Actions:

  • Strong Adsorption to Silica Gel: The amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to product loss.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent system. A typical starting concentration is 0.1-1% (v/v). This will neutralize the acidic sites on the silica and reduce the strong interaction with your amine.

    • Solution 2: Deactivated Silica: Use a deactivated silica gel. You can prepare this by treating standard silica gel with a solution of TEA in your chosen solvent system and then removing the solvent under reduced pressure.

    • Solution 3: Alternative Stationary Phases: Consider using alternative stationary phases that are less acidic, such as alumina (basic or neutral) or florisil.

  • Improper Solvent System: An inappropriate solvent system can lead to poor separation and product loss.

    • Solution: A common eluent system for purifying amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1] A gradient elution, starting with a lower polarity and gradually increasing it, can be effective. For 3-(4-Fluorophenyl)oxetan-3-amine, a system of dichloromethane and methanol is often a good starting point.

  • Compound Instability: While oxetanes are generally stable, the strained four-membered ring can be susceptible to ring-opening under strongly acidic conditions.[3]

    • Solution: Ensure that your crude material and the solvents used for chromatography are free from strong acids. If acidic impurities are suspected from the synthesis, a mild basic wash of the crude product before chromatography may be beneficial.

Issue 2: Persistent Impurities After Purification

Question: I have purified my 3-(4-Fluorophenyl)oxetan-3-amine by column chromatography, but I still observe persistent impurities in my NMR or LC-MS analysis. How can I remove them?

Answer:

Persistent impurities can arise from several sources, including starting materials, byproducts of the synthesis, or degradation products. Identifying the nature of the impurity is the first step toward effective removal.

Causality and Recommended Actions:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. If starting materials persist, a different purification technique may be necessary.

  • Synthetic Byproducts: The synthesis of oxetanes can sometimes lead to the formation of byproducts.[4] For example, in syntheses involving the formation of the oxetane ring, isomers or oligomers might be formed.

    • Solution 1: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Solution 2: Acid-Base Extraction: The basicity of the amine allows for selective extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, which can then be extracted back into an organic solvent.

  • Degradation Products: As mentioned, oxetanes can be sensitive to certain conditions.[5]

    • Solution: Analyze the structure of the impurity to understand the degradation pathway. This can provide clues on how to avoid its formation. For example, if an impurity arises from ring-opening, avoid harsh acidic conditions during workup and purification.

Issue 3: Product Instability During Storage

Question: My purified 3-(4-Fluorophenyl)oxetan-3-amine appears to be degrading over time, even when stored. What is the best way to store this compound?

Answer:

The stability of amines can be affected by exposure to air, light, and temperature. The oxetane ring itself can also be prone to isomerization or degradation under certain conditions.[5]

Causality and Recommended Actions:

  • Oxidation: Primary amines can be susceptible to oxidation when exposed to air.

    • Solution: Store the compound under an inert atmosphere, such as nitrogen or argon.

  • Light Sensitivity: Some organic compounds can degrade upon exposure to light.

    • Solution: Store the compound in an amber vial or a container protected from light.

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation.

    • Solution: Store the compound at a low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C).

  • Formation of Hydrochloride Salt: For long-term stability, converting the free amine to its hydrochloride salt is often a good strategy.[6][7] The salt form is typically more stable and less prone to oxidation.

    • Procedure: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected chemical properties of 3-(4-Fluorophenyl)oxetan-3-amine?

A1: Based on its structure, 3-(4-Fluorophenyl)oxetan-3-amine is a primary amine with a pKa expected to be in the range of typical primary amines. The presence of the fluorophenyl group will influence its lipophilicity. The oxetane ring is a polar feature and can act as a hydrogen bond acceptor.[1]

Q2: What analytical techniques are best for assessing the purity of 3-(4-Fluorophenyl)oxetan-3-amine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying the parent compound and any impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis. For fluorinated compounds, using a fluorinated eluent or a fluorocarbon column can sometimes improve separation.[10]

Q3: Can I use distillation to purify 3-(4-Fluorophenyl)oxetan-3-amine?

A3: Distillation is generally suitable for purifying liquids with significant differences in boiling points. Given the molecular weight of 3-(4-Fluorophenyl)oxetan-3-amine (167.18 g/mol ), it is likely a liquid or low-melting solid at room temperature.[11] However, vacuum distillation would be necessary to avoid thermal decomposition at atmospheric pressure. The stability of the oxetane ring at elevated temperatures should be considered.

Q4: Are there any specific safety precautions I should take when working with 3-(4-Fluorophenyl)oxetan-3-amine?

A4: As with any chemical, it is important to handle 3-(4-Fluorophenyl)oxetan-3-amine with appropriate safety measures. It is listed as an irritant.[11] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and safety.

III. Experimental Protocols

Protocol 1: General Column Chromatography for Amine Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 3-(4-Fluorophenyl)oxetan-3-amine in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq).

  • Separation: Separate the aqueous and organic layers. The protonated amine will be in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the solution is basic (pH > 10).

  • Extraction: Extract the deprotonated amine back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

IV. Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-(4-Fluorophenyl)oxetan-3-amine is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure_solid Is the product pure? recrystallization->is_pure_solid is_pure_solid->column_chromatography No end Pure Product is_pure_solid->end Yes is_pure_oil Is the product pure? column_chromatography->is_pure_oil acid_base_extraction Consider Acid-Base Extraction is_pure_oil->acid_base_extraction No is_pure_oil->end Yes acid_base_extraction->column_chromatography

Caption: A decision tree to guide the selection of an appropriate purification method.

Workflow for Troubleshooting Low Yield in Chromatography

Low_Yield_Troubleshooting start Low Yield After Column Chromatography check_adsorption Hypothesis: Strong Adsorption to Silica start->check_adsorption check_solvent Hypothesis: Improper Solvent System start->check_solvent check_stability Hypothesis: Compound Instability start->check_stability add_base Action: Add Basic Modifier (e.g., TEA) to Eluent check_adsorption->add_base Investigate change_stationary_phase Action: Use Alumina or Deactivated Silica check_adsorption->change_stationary_phase Alternative end Improved Yield add_base->end change_stationary_phase->end optimize_gradient Action: Optimize Elution Gradient check_solvent->optimize_gradient Investigate optimize_gradient->end mild_conditions Action: Use Mild Conditions, Avoid Strong Acids check_stability->mild_conditions Investigate mild_conditions->end

Caption: A workflow for troubleshooting low product yield during column chromatography.

V. References

  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts. Retrieved from

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from

  • Google Patents. (n.d.). CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride. Retrieved from

  • Fisher Scientific. (n.d.). 3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. Retrieved from

  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines. Retrieved from

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from

  • Wikipedia. (n.d.). Oxetane. Retrieved from

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from

  • Matrix Scientific. (n.d.). 3-(4-Fluorophenyl)oxetan-3-amine. Retrieved from

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from

  • National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from

  • Enamine. (n.d.). Oxetanes. Retrieved from

  • ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. Retrieved from

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Oxetane synthesis. Retrieved from

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from

  • CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride. Retrieved from

Sources

Common side reactions in the synthesis of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)oxetan-3-amine

Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)oxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, side reactions, and purification strategies encountered during the synthesis of this valuable building block. Our guidance is based on established chemical principles and practical laboratory experience, providing you with the causal insights needed to troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(4-Fluorophenyl)oxetan-3-amine?

The most common and convergent approach involves a two-step sequence starting from commercially available oxetan-3-one.

  • Aryl Group Installation: A Grignard reaction between 4-fluorophenylmagnesium bromide and oxetan-3-one to form the key intermediate, 3-(4-fluorophenyl)oxetan-3-ol.

  • Amination of the Tertiary Alcohol: Conversion of the tertiary alcohol to the desired amine. The Ritter reaction, which uses a nitrile as both a reactant and solvent in the presence of a strong acid, is a frequently employed method for this transformation.[1][2][3]

This pathway is often favored due to the availability of starting materials and the robustness of the reactions, though it requires careful control to avoid side reactions.

Q2: Why is the oxetane ring susceptible to side reactions, particularly ring-opening?

The oxetane ring is a strained four-membered ether. This ring strain (approximately 25 kcal/mol) makes it susceptible to cleavage under various conditions, especially acidic ones.[4][5][6] Protonation of the oxetane oxygen makes the ring an excellent electrophile, vulnerable to attack by nucleophiles. This can lead to the formation of 1,3-difunctionalized propane derivatives, which are common impurities.[6][7] The stability of the oxetane is also substrate-dependent; 3,3-disubstituted oxetanes are generally more stable, but those with internal nucleophiles (like an alcohol or amine) can still readily ring-open under acidic conditions.[7]

Q3: What are the critical quality attributes of the starting materials?
  • Oxetan-3-one: This starting material can be prone to polymerization or hydration. Ensure it is used as a fresh, anhydrous solution. Its purity should be assessed by ¹H NMR and GC-MS prior to use.

  • 4-Fluorophenylmagnesium bromide: The quality of the Grignard reagent is paramount. It should be freshly prepared or titrated before use to ensure accurate stoichiometry. Old or poorly stored Grignard reagents often contain significant amounts of benzene (from protonolysis) and biphenyls (from homocoupling), which can complicate purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Stalled Grignard Reaction with Oxetan-3-one

You observe a significant amount of unreacted oxetan-3-one or the formation of byproducts like 1,1'-bis(4-fluorophenyl)ethane-1,1-diol.

  • Underlying Cause A: Poor Grignard Reagent Reactivity. The Grignard reagent may have degraded.

    • Solution: Always use freshly prepared Grignard reagent or titrate commercial batches before use (e.g., with I₂ and 1,10-phenanthroline). Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).

  • Underlying Cause B: Enolization of Oxetan-3-one. Oxetan-3-one has acidic α-protons. The Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.

    • Solution: Perform the reaction at low temperatures (-78 °C to -40 °C) to favor the kinetic addition product over the thermodynamic enolization pathway. The slow, dropwise addition of the ketone to the Grignard solution (inverse addition) can also minimize this side reaction by keeping the ketone concentration low.

  • Underlying Cause C: Acidic Workup-Induced Ring Opening. The intermediate magnesium alkoxide is stable, but the final tertiary alcohol product is highly sensitive to acid. Quenching with strong acids can cause immediate decomposition and ring-opening.[7]

    • Solution: Quench the reaction carefully at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered quench is acidic enough to protonate the alkoxide but mild enough to avoid significant degradation of the oxetane ring. Maintain the pH of the aqueous layer between 8 and 9 during extraction.

Problem 2: Formation of Ring-Opened Byproducts During Amination (Ritter Reaction)

Your crude product shows significant amounts of impurities identified as diol or amino-alcohol derivatives lacking the oxetane ring.

  • Underlying Cause: Harsh Acidic Conditions. The Ritter reaction typically requires a strong acid (e.g., concentrated H₂SO₄), which aggressively promotes the cleavage of the strained oxetane ring.[5][6][7] The carbocation intermediate formed from the tertiary alcohol is stabilized, but the oxetane oxygen can also be protonated, leading to undesired ring-opening pathways.

    • Solution 1: Optimize Acid Catalyst and Temperature. Minimize the amount of acid used to a catalytic or near-stoichiometric quantity. Perform the reaction at the lowest possible temperature that allows for the conversion of the starting alcohol (often 0 °C to room temperature). Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

    • Solution 2: Use an Alternative, Milder Acid. Consider using trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. These can sometimes promote the desired reaction under milder conditions than sulfuric acid, reducing the extent of ring-opening.

G Start Start

Problem 3: Difficult Purification of the Final Amine Product

The final product is difficult to isolate from residual starting materials or byproducts due to its high polarity and water solubility.

  • Underlying Cause: Physicochemical Properties of the Amine. Small polar amines are often water-soluble and can streak on standard silica gel chromatography. They can also be challenging to extract efficiently into organic solvents.

    • Solution 1: Acid-Base Extraction. Perform a liquid-liquid extraction to purify the product.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with a fresh organic solvent to remove any trapped neutral impurities.

      • Basify the aqueous layer carefully with a strong base (e.g., 2 M NaOH or solid K₂CO₃) to pH > 12 while cooling in an ice bath.

      • Extract the free amine back into an organic solvent (repeat 3-4 times).

      • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Solution 2: Salt Formation and Recrystallization. Convert the amine to a crystalline salt (e.g., hydrochloride or oxalate). This can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether). The pure salt can then be used directly or the free base can be liberated as needed.

    • Solution 3: Specialized Chromatography. If chromatography is necessary, avoid standard silica gel.

      • Amine-Deactivated Silica: Use commercially available amine-treated silica gel or pre-treat the column by flushing with a solvent mixture containing a small amount of a volatile amine (e.g., 1-2% triethylamine or ammonium hydroxide in the eluent).

      • Reverse-Phase Chromatography: C18 columns with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid can be effective for polar amines.

Summary and Key Protocols

Table 1: Troubleshooting Quick Reference
ProblemPotential CauseRecommended SolutionAnalytical Checkpoint
Low Grignard Yield Degraded Grignard reagentUse fresh or titrated reagent; ensure anhydrous conditions.Check for biphenyl byproduct by GC-MS.
Enolization of oxetan-3-onePerform reaction at ≤ -40 °C; use inverse addition.Monitor disappearance of ketone in crude ¹H NMR.
Ring-Opening Harsh acidic workup/reactionQuench with sat. aq. NH₄Cl; use milder acid catalyst (TFA).LCMS analysis for mass corresponding to diol byproduct.
Purification Issues High polarity of amine productUse acid-base extraction or salt recrystallization.Purity check by ¹H NMR and LCMS after workup.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol
  • To a flame-dried, three-neck flask under argon, add a solution of 4-fluorophenylmagnesium bromide (1.1 eq) in THF.

  • Cool the solution to -40 °C.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise over 1 hour, maintaining the internal temperature below -35 °C.

  • Stir the reaction at -40 °C for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) for the consumption of oxetan-3-one.

  • Once complete, slowly quench the reaction at -40 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

G Start Oxetan-3-one + 4-F-PhMgBr Step1 Grignard Reaction (-40°C, THF) Start->Step1 Intermediate 3-(4-Fluorophenyl)oxetan-3-ol Step1->Intermediate Step2 Ritter Reaction (MeCN, Acid Cat.) Intermediate->Step2 Crude Crude Amine Product Step2->Crude Step3 Purification (Acid-Base Extraction) Crude->Step3 Final 3-(4-Fluorophenyl)oxetan-3-amine Step3->Final

Protocol 2: Ritter Reaction for Amination
  • Dissolve the crude 3-(4-fluorophenyl)oxetan-3-ol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0 - 1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-8 hours.

  • Monitor by LCMS for the disappearance of the starting alcohol.

  • Once complete, carefully pour the reaction mixture onto crushed ice and basify with 2 M NaOH until the pH is > 12.

  • Proceed with the acid-base extraction protocol described in Problem 3, Solution 1 to isolate the final product.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Reddy, T. S., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Rasayan Journal of Chemistry. [Link]

  • Wessig, P., & Müller, F. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(17), 11447–11460. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • Tasan, S., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(15), 1995–2008. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Krasavin, M., & Zahanich, I. (2019). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 15, 223–228. [Link]

  • Bull, J. A., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9469–9474. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2022). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Jamison, C. R., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16416–16421. [Link]

  • Google Patents. (2012). CN102558117A - Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Van Deursen, M. M., et al. (2007). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Science & Justice. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-(4-Fluorophenyl)oxetan-3-amine. Drawing upon established chemical principles and field-proven insights, this document aims to empower scientists to overcome common challenges and improve the yield and purity of this valuable building block in drug discovery.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions. The primary synthetic route covered involves a two-step process: the Grignard reaction of 4-fluorophenylmagnesium bromide with oxetan-3-one to form the tertiary alcohol intermediate, followed by a Ritter reaction to install the amine functionality.

Low Yield in the Grignard Reaction Step (Formation of 3-(4-Fluorophenyl)oxetan-3-ol)

Question: My yield of 3-(4-fluorophenyl)oxetan-3-ol is consistently low after reacting 4-fluorophenylmagnesium bromide with oxetan-3-one. What are the likely causes and how can I improve it?

Answer:

Low yields in this Grignard reaction are typically traced back to three main areas: the quality of the Grignard reagent, reaction conditions, and the stability of the starting materials.

  • Inactive Grignard Reagent: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Inadequate drying of glassware or solvents will quench the reagent as it forms.

    • Solution: Ensure all glassware is oven-dried overnight and assembled hot under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The magnesium turnings should be activated, for example, by gentle heating under vacuum or by the addition of a small crystal of iodine.

  • Side Reactions: A common side reaction is the formation of 4,4'-difluorobiphenyl through a coupling reaction.[1] This is favored by higher temperatures and high concentrations of the aryl halide.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) during the formation of the Grignard reagent and its subsequent reaction with oxetan-3-one. Add the 4-bromofluorobenzene slowly to the magnesium turnings to avoid localized high concentrations.

  • Oxetan-3-one Instability: Oxetan-3-one can be prone to polymerization or degradation, especially if impure.

    • Solution: Use freshly distilled or high-purity oxetan-3-one. It is advisable to add the Grignard reagent to a solution of oxetan-3-one at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol

  • Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Under a positive pressure of inert gas, add anhydrous diethyl ether or THF. In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 equivalent) in the same anhydrous solvent.

  • Add a small portion of the 4-bromofluorobenzene solution to the magnesium. If the reaction does not initiate (indicated by gentle refluxing or a cloudy appearance), add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Oxetan-3-one: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare a solution of oxetan-3-one (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add the oxetan-3-one solution dropwise to the cooled Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Low Yield and/or Complex Mixture in the Ritter Reaction Step

Question: I am attempting a Ritter reaction on 3-(4-fluorophenyl)oxetan-3-ol using a strong acid and a nitrile (e.g., acetonitrile), but I am getting a low yield of the desired amine and a complex mixture of byproducts. What is going wrong?

Answer:

The Ritter reaction with 3-aryl-3-hydroxyoxetanes is challenging due to the inherent strain of the oxetane ring and its susceptibility to ring-opening under the strongly acidic conditions required for the reaction.[2]

  • Oxetane Ring-Opening: The primary cause of low yield is often the acid-catalyzed ring-opening of the oxetane. The carbocation intermediate formed at the C3 position is stabilized by the aryl group, making it susceptible to attack by nucleophiles other than the nitrile, or rearrangement, leading to a variety of byproducts.

    • Solution:

      • Choice of Acid: Use a strong acid, but consider the counterion. Sulfuric acid is commonly used, but trifluoroacetic acid or methanesulfonic acid can sometimes offer better results.

      • Temperature Control: Maintain a low temperature throughout the reaction (e.g., -20 °C to 0 °C) to minimize the rate of ring-opening side reactions.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

  • Incomplete Reaction: Insufficiently acidic conditions or low temperatures may lead to an incomplete reaction.

    • Solution: Ensure the acid used is of high concentration and the reaction is allowed to proceed for a sufficient duration, as determined by reaction monitoring. A balance must be struck between driving the reaction to completion and minimizing side reactions.

Troubleshooting Decision Tree for Ritter Reaction

G start Low Yield in Ritter Reaction check_sm Is Starting Material (Alcohol) Consumed? start->check_sm yes_sm Yes check_sm->yes_sm TLC/LC-MS Analysis no_sm No check_sm->no_sm TLC/LC-MS Analysis complex_mix Complex Mixture of Products? yes_sm->complex_mix incomplete_rxn Incomplete Reaction no_sm->incomplete_rxn ring_opening Likely Oxetane Ring-Opening complex_mix->ring_opening Yes hydrolysis_issue Issue with Amide Hydrolysis? complex_mix->hydrolysis_issue No, amide is major product solution_ring_opening Troubleshooting Steps: - Decrease reaction temperature (-20°C to 0°C). - Use a different strong acid (e.g., TFA). - Reduce reaction time and monitor closely. ring_opening->solution_ring_opening solution_incomplete_rxn Troubleshooting Steps: - Increase reaction time. - Use a stronger acid or higher concentration. - Slightly increase temperature, monitoring for byproducts. incomplete_rxn->solution_incomplete_rxn hydrolysis_protocol Proceed to Amide Hydrolysis Protocol. Ensure complete hydrolysis. hydrolysis_issue->hydrolysis_protocol

Caption: Troubleshooting the Ritter Reaction.

Difficulty in Purifying the Final Product, 3-(4-Fluorophenyl)oxetan-3-amine

Question: After the final hydrolysis step, I am struggling to purify the target amine. Column chromatography on silica gel gives poor separation and low recovery. What purification strategies do you recommend?

Answer:

The purification of basic amines like 3-(4-fluorophenyl)oxetan-3-amine can be challenging on standard silica gel due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. This can lead to tailing, poor separation, and even decomposition of the product on the column.

  • Silica Gel Chromatography Modifications:

    • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent. This will "pre-treat" the silica gel, neutralizing the acidic sites and allowing the desired amine to elute more cleanly.[3]

    • Ammonia Treatment: Alternatively, the silica gel can be pre-treated with ammonia by flushing the column with a solvent system containing ammonia before loading the sample.

  • Purification via Salt Formation:

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise. The hydrochloride salt of the amine will precipitate out of the solution. The salt can then be collected by filtration and washed with a non-polar solvent to remove impurities. The free amine can be regenerated by dissolving the salt in water and basifying with a base like sodium hydroxide, followed by extraction with an organic solvent.[4]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines.

    • Reversed-Phase Chromatography: If the amine is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ritter reaction for the synthesis of 3-(4-Fluorophenyl)oxetan-3-amine?

A1: The Ritter reaction proceeds through the formation of a carbocation intermediate.[5][6] In this specific synthesis:

  • The hydroxyl group of 3-(4-fluorophenyl)oxetan-3-ol is protonated by a strong acid.

  • A molecule of water is eliminated, forming a tertiary carbocation at the 3-position of the oxetane ring. This carbocation is stabilized by the adjacent 4-fluorophenyl group.

  • The nitrogen atom of the nitrile (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.

  • The nitrilium ion is then attacked by water (present during work-up), leading to the formation of an N-acyl intermediate (an amide).

  • This amide is subsequently hydrolyzed under acidic or basic conditions to yield the final product, 3-(4-fluorophenyl)oxetan-3-amine.

Q2: Are there alternative methods to the Ritter reaction for introducing the amine group?

A2: Yes, several other methods can be considered:

  • Reductive Amination of an Intermediate Ketone: If 3-(4-fluorophenyl)oxetan-3-one can be synthesized, it could undergo reductive amination. This involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride) to form the amine directly.

  • Nucleophilic Substitution of a Leaving Group: The hydroxyl group of 3-(4-fluorophenyl)oxetan-3-ol could be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an ammonia equivalent (e.g., sodium azide followed by reduction) would yield the amine. However, elimination reactions could be a competitive pathway.

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the oxetane ring protons (typically in the 4-5 ppm range) and the aromatic protons of the 4-fluorophenyl group. The disappearance of the hydroxyl proton signal and the appearance of an amine proton signal (which may be broad and exchangeable with D₂O) are key indicators.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts. The carbon atom attached to the nitrogen and the 4-fluorophenyl group will have a characteristic shift.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and observe the characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: Look for the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the broad O-H stretch of the starting alcohol.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Grignard Reagent: Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

  • Strong Acids: Concentrated sulfuric acid, trifluoroacetic acid, and other strong acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Avoid open flames and use a heating mantle for any necessary heating.

  • Quenching: The quenching of the Grignard reaction and the neutralization of strong acids can be highly exothermic. Perform these steps slowly and with adequate cooling.

III. Summary of Key Parameters and Expected Outcomes

StepKey ReagentsCritical ParametersCommon Side ProductsExpected Yield (Optimized)
Grignard Reaction 4-Bromofluorobenzene, Mg, Oxetan-3-oneAnhydrous conditions, slow addition, temperature control (0 °C to RT)4,4'-Difluorobiphenyl60-80%
Ritter Reaction 3-(4-Fluorophenyl)oxetan-3-ol, Acetonitrile, H₂SO₄Low temperature (-20 °C to 0 °C), reaction monitoringRing-opened products (diols, ethers)40-60%
Amide Hydrolysis N-acyl intermediate, NaOH or HClTemperature, reaction timeIncomplete hydrolysis>90%

IV. Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis 4-Bromofluorobenzene 4-Bromofluorobenzene Mg, Anhydrous Ether Mg, Anhydrous Ether 4-Bromofluorobenzene->Mg, Anhydrous Ether 1. Oxetan-3-one Oxetan-3-one Mg, Anhydrous Ether->Oxetan-3-one 2. Add to 3-(4-Fluorophenyl)oxetan-3-ol 3-(4-Fluorophenyl)oxetan-3-ol Oxetan-3-one->3-(4-Fluorophenyl)oxetan-3-ol 3. Quench Acetonitrile, H2SO4 Acetonitrile, H2SO4 3-(4-Fluorophenyl)oxetan-3-ol->Acetonitrile, H2SO4 1. N-acyl intermediate N-acyl intermediate Acetonitrile, H2SO4->N-acyl intermediate 2. Work-up Hydrolysis (NaOH or HCl) Hydrolysis (NaOH or HCl) N-acyl intermediate->Hydrolysis (NaOH or HCl) 3. 3-(4-Fluorophenyl)oxetan-3-amine 3-(4-Fluorophenyl)oxetan-3-amine Hydrolysis (NaOH or HCl)->3-(4-Fluorophenyl)oxetan-3-amine

Caption: Synthetic pathway to the target molecule.

V. References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wang, X., Ding, Z., & Li, Y. (2012). Recent advances in the Ritter reaction. RSC Advances, 2(27), 10136-10153. [Link]

  • Ahmad, S., & Ali, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. [Link]

  • Fessard, T. C., & Carreira, E. M. (2014). 3, 3-Disubstituted and Spirocyclic Oxetanes: Synthesis and Application in Medicinal Chemistry. In Topics in Heterocyclic Chemistry (pp. 1-32). Springer, Berlin, Heidelberg. [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link] (Note: A representative URL is used as the original may not be stable. The reference is to a standard organic chemistry laboratory procedure.)

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Shakeri, M. S., & Nikpassand, M. (2015). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable solid acid catalyst. Journal of Chemical Sciences, 127(6), 1025-1033. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Le, G., & De Borggraeve, W. M. (2022). Trichloroacetic acid fueled practical amine purifications. RSC advances, 12(11), 6537-6541. [Link]

Sources

Technical Support Center: Stability of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluorophenyl)oxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Stability of 3-(4-Fluorophenyl)oxetan-3-amine

3-(4-Fluorophenyl)oxetan-3-amine is a unique molecule that incorporates three key structural features: a strained oxetane ring, a primary amine, and a fluorophenyl group. Each of these moieties contributes to the overall chemical reactivity and stability of the compound. Understanding the interplay of these features is crucial for designing robust experimental protocols, ensuring accurate results, and developing stable formulations.

The oxetane ring, a four-membered ether, is known for its potential to undergo ring-opening reactions, particularly under acidic conditions.[1][2] The primary amine introduces a nucleophilic and basic center, which can influence the compound's solubility and reactivity. Finally, the fluorophenyl group can impact the electronic properties of the molecule and its susceptibility to metabolic degradation.[3]

This guide will provide you with the foundational knowledge and practical tools to assess and manage the stability of 3-(4-Fluorophenyl)oxetan-3-amine in your desired solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(4-Fluorophenyl)oxetan-3-amine in solution?

The stability of 3-(4-Fluorophenyl)oxetan-3-amine in solution is primarily influenced by:

  • pH: The oxetane ring is susceptible to acid-catalyzed ring-opening.[1] In acidic conditions, the ether oxygen can be protonated, making the ring more susceptible to nucleophilic attack, leading to degradation.

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions, especially under acidic or basic conditions. Aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally less reactive but can still influence stability based on their polarity and the presence of impurities.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including both ring-opening of the oxetane and potential oxidation of the amine.[4][5]

  • Presence of Oxidizing Agents: The primary amine group can be susceptible to oxidation.[6] The presence of dissolved oxygen or other oxidizing agents can lead to the formation of degradation products.

  • Light Exposure: While the fluorophenyl group is generally stable, prolonged exposure to high-intensity light, particularly UV light, could potentially induce photolytic degradation.[3][7]

Q2: I am observing a rapid loss of my compound in an acidic aqueous buffer. What is the likely degradation pathway?

The most probable degradation pathway in acidic aqueous buffer is the acid-catalyzed hydrolysis of the oxetane ring. The mechanism likely involves the following steps:

  • Protonation of the Oxetane Oxygen: The ether oxygen of the oxetane ring is protonated by the acid in the buffer.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the oxetane ring. This attack is favored at the more substituted carbon (C3), leading to the opening of the strained ring.

  • Formation of a Diol: The ring-opening results in the formation of a 1,3-diol derivative.

cluster_0 Acid-Catalyzed Oxetane Ring Opening A 3-(4-Fluorophenyl)oxetan-3-amine B Protonated Oxetane Intermediate A->B + H+ C Nucleophilic attack by H2O B->C D Ring-Opened Intermediate C->D E 1-(4-Fluorophenyl)-1-(aminomethyl)-1,3-propanediol D->E - H+

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Q3: Can I use alcoholic solvents for my experiments?

Yes, alcoholic solvents like methanol and ethanol can be used, but with caution. These protic solvents can act as nucleophiles in a similar manner to water, leading to solvolysis and the formation of ether-alcohol degradation products, especially under acidic conditions. If your experiment requires acidic conditions, it is advisable to conduct a preliminary stability study in the chosen alcoholic solvent. For short-term experiments at neutral pH and ambient temperature, significant degradation is less likely.

Q4: How can I minimize degradation during sample preparation and analysis?

To minimize degradation:

  • Control pH: If possible, maintain the pH of your solutions in the neutral to slightly basic range.

  • Use Freshly Prepared Solutions: Prepare solutions of 3-(4-Fluorophenyl)oxetan-3-amine immediately before use.

  • Work at Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures to slow down potential degradation reactions.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

  • Protect from Light: While not always necessary, it is good practice to protect solutions from direct light, especially if they will be stored for an extended period.

  • Inert Atmosphere: For long-term storage or if working with particularly sensitive reaction partners, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no recovery of the compound after extraction from an acidic aqueous phase. The compound is likely protonated and highly soluble in the acidic aqueous phase.Neutralize the aqueous phase to a pH of ~8-9 before extraction with an organic solvent. This will deprotonate the amine, making it less water-soluble.
Multiple unexpected peaks in my chromatogram after a reaction in an acidic medium. Acid-catalyzed degradation of the oxetane ring is likely occurring, leading to the formation of multiple degradation products.1. Re-evaluate the necessity of acidic conditions for your reaction. 2. If acid is required, use the mildest possible acid and the lowest effective concentration. 3. Perform the reaction at a lower temperature. 4. Conduct a forced degradation study to identify the degradation products.
Gradual decrease in the purity of the compound when stored in solution over time. The compound may be slowly degrading in the chosen solvent.1. Perform a time-course stability study in the specific solvent to determine the rate of degradation. 2. Consider storing the compound as a solid and preparing solutions fresh for each experiment. 3. If solutions must be stored, store them at a lower temperature (e.g., -20°C or -80°C) and protect them from light.
Inconsistent results between experimental replicates. This could be due to variable degradation during sample preparation or analysis.1. Standardize your sample preparation protocol, paying close attention to time and temperature. 2. Analyze samples immediately after preparation. 3. Ensure the stability of the compound in the analytical mobile phase.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5][8] This information is critical for the development of stability-indicating analytical methods.[9]

Objective:

To evaluate the stability of 3-(4-Fluorophenyl)oxetan-3-amine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials:
  • 3-(4-Fluorophenyl)oxetan-3-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade acetonitrile, methanol, and water

  • Suitable buffers (e.g., phosphate or acetate)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of 3-(4-Fluorophenyl)oxetan-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[6]

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Basic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Also, incubate a solution of the compound (in a suitable solvent) at 60°C for 48 hours.

      • Analyze the samples at different time points.

    • Photolytic Degradation:

      • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be kept in the dark under the same conditions.

      • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[10][]

cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60-80°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by HPLC/LC-MS H->I J Identify Degradation Products I->J

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

Based on the chemical structure and general principles, the stability of 3-(4-Fluorophenyl)oxetan-3-amine in different solvent types can be summarized as follows:

Solvent Type General Stability Potential Degradation Pathways
Aprotic Solvents (e.g., ACN, THF, DMSO) Generally stableMinimal degradation expected under neutral conditions and at ambient temperature.
Protic Solvents (e.g., Water, Methanol, Ethanol) Stability is pH-dependentAcid-catalyzed solvolysis (ring-opening) is the primary concern.[1]
Aqueous Buffers (Acidic) Likely unstableRapid acid-catalyzed hydrolysis leading to a diol product.
Aqueous Buffers (Neutral to Basic) Generally stableThe amine group is less likely to be protonated, reducing the driving force for ring-opening.

References

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Pharma Times, 44(3), 15-20.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Pradhan, S. K., & Annapurna, M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Gassnova. (2011).
  • European Medicines Agency. (2023).
  • Rathore, A. S., & Mhatre, R. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16013.
  • Fustero, S., & Sánchez-Roselló, M. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 71(11), 734–740.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 151-158.
  • Gao, X., Zhang, H., & Britz-McKibbin, P. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10846–10853.
  • Ahmad, S., & Alam, M. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • World Health Organization. (2009). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Manuni, P. A., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2).
  • Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Bull, J. A., & Croft, R. A. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1344-1384.
  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16013.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Sharma, M. C. (2016).
  • BOC Sciences. (n.d.).
  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Dong, V. M. (n.d.).
  • Lhasa Limited. (2025).

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Technical Support Center: Synthesis of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis and optimization of 3-(4-Fluorophenyl)oxetan-3-amine. This molecule is a valuable building block in modern drug discovery, prized for the unique properties the oxetane motif imparts, such as improved aqueous solubility, metabolic stability, and lipophilicity, without a significant increase in molecular weight.[1][2] However, the synthesis of this strained four-membered ring system can present unique challenges.

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate and optimize your reaction conditions.

Section 1: Overview of Synthetic Strategies

The most common and accessible route to 3-(4-Fluorophenyl)oxetan-3-amine begins with the commercially available starting material, oxetan-3-one. The general approach involves two key transformations: the introduction of the 4-fluorophenyl group and the subsequent installation of the amine functionality. Two primary pathways are typically considered, as outlined below.

G cluster_0 Synthetic Pathways cluster_A Pathway A: Two-Step Amination cluster_B Pathway B: Direct Reductive Amination start Oxetan-3-one step1 3-(4-Fluorophenyl)oxetan-3-ol start->step1 4-F-PhMgBr or 4-F-PhLi step2b Reductive Amination (Ammonia source + Reducing Agent) start->step2b 4-F-PhLi, then quench with NH4OAc followed by reduction step2a Activation (e.g., Mesylation) step1->step2a step3a Amination (e.g., NaN3 then H2/Pd) step2a->step3a product 3-(4-Fluorophenyl)oxetan-3-amine step3a->product step2b->product

Caption: Common synthetic routes to 3-(4-Fluorophenyl)oxetan-3-amine.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Arylation of Oxetan-3-one

The first critical step is the nucleophilic addition of the 4-fluorophenyl group to the ketone.

Question: My Grignard reaction with 4-fluorophenylmagnesium bromide is giving very low yields of the desired 3-(4-fluorophenyl)oxetan-3-ol. What's going wrong?

Answer: This is a common issue often related to either the Grignard reagent itself or the reaction conditions.

  • Causality & Solution (Reagent): Grignard reagents are notoriously sensitive to moisture and air. Ensure your solvent (THF, Et₂O) is anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). It's good practice to titrate your Grignard reagent before use to determine its exact molarity. An alternative is to use 4-fluorophenyllithium, which can sometimes be more reactive.

  • Causality & Solution (Reaction Conditions): The addition should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[3] Adding the oxetan-3-one solution dropwise to the Grignard reagent (inverse addition) can also prevent the formation of double-addition byproducts if enolization is an issue, although this is less common for ketones.

  • Self-Validation: Before adding your oxetan-3-one, you can validate your Grignard reagent's activity. Take a small aliquot, quench it with iodine; the disappearance of the iodine color indicates an active reagent.

Question: I'm observing significant amounts of a ring-opened byproduct after the arylation step. Why is this happening and how can I prevent it?

Answer: The oxetane ring is strained (~25.5 kcal/mol) and susceptible to opening, especially under harsh conditions.[4]

  • Causality & Solution: The primary culprit is often acidic conditions during the workup. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard, mildly acidic method.[3] However, if ring-opening persists, consider quenching at low temperature and working up quickly, or using a non-acidic quench like cold, saturated sodium bicarbonate solution. The presence of Lewis acids (like MgBr₂ byproduct from the Grignard) can also catalyze ring-opening if the reaction is allowed to warm for too long.

  • Expert Insight: Some studies on 3,3-disubstituted oxetanes have highlighted that acidic catalysis readily facilitates the formation of unwanted byproducts through ring-opening.[5] Therefore, maintaining neutral or basic conditions post-reaction is critical for preserving the oxetane core.

Step 2: Conversion to the Amine

This can be approached via a two-step sequence (activation then substitution) or a one-pot reductive amination.

Question: I'm attempting a reductive amination of 3-(4-fluorophenyl)oxetan-3-one with ammonia and sodium cyanoborohydride (NaBH₃CN), but the reaction is sluggish and incomplete.

Answer: Reductive amination is a powerful technique, but its efficiency depends on the equilibrium of imine formation and the subsequent reduction.[6]

  • Causality & Solution (pH Control): Imine/iminium ion formation is catalyzed by mild acid, but the reducing agent can be decomposed by strong acid. The optimal pH for most reductive aminations is between 4 and 6.[7] You can achieve this by using an ammonium salt like ammonium acetate (NH₄OAc) as both the ammonia source and the pH buffer.

  • Causality & Solution (Reducing Agent): While NaBH₃CN is a classic choice because it selectively reduces the iminium ion in the presence of the ketone, it can be slow.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a more reactive, non-toxic alternative that often gives better results and does not require strict pH control.

  • Expert Insight: The reaction is an equilibrium. To push it towards the imine, you can use a large excess of the ammonia source or remove the water formed during imine formation, for example, by adding molecular sieves to the reaction mixture.

ParameterCondition A (Classic)Condition B (Optimized)Rationale
Amine Source NH₃ in MeOHNH₄OAcActs as both amine source and buffer.[8]
Reducing Agent NaBH₃CNNaBH(OAc)₃More reactive and less toxic.[6]
Solvent Methanol (MeOH)Dichloroethane (DCE) or THFAprotic solvents can favor imine formation.
Additives Acetic Acid (to adjust pH)4Å Molecular SievesRemoves water to drive equilibrium.

Question: My two-step amination (mesylation followed by azide displacement and reduction) is giving a low yield of the final amine. I suspect a competing elimination reaction.

Answer: This is a classic problem when dealing with tertiary alcohols. The formation of a tertiary carbocation upon departure of the leaving group (mesylate) can lead to E1 elimination, forming an alkene, which competes with the desired Sₙ1/Sₙ2 substitution by the azide nucleophile.

  • Causality & Solution: The stability of the tertiary carbocation adjacent to the oxetane ring makes elimination a favorable pathway. To mitigate this:

    • Use a milder activation step: Instead of forming a mesylate, consider a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) to directly convert the tertiary alcohol to the azide. This avoids the formation of a discrete, highly reactive intermediate.

    • Optimize substitution conditions: Use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 pathway. Ensure the temperature is kept as low as possible while still allowing the reaction to proceed.

  • Self-Validation: Use TLC or crude ¹H NMR to check for the presence of vinyl protons, which would be a clear indicator of the undesired elimination byproduct.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring considered a beneficial motif in drug design? The oxetane ring is a small, polar, non-planar motif. It often serves as a "metabolically stable gem-dimethyl or carbonyl isostere," meaning it can replace those common groups to improve properties like aqueous solubility and metabolic stability while favorably influencing the molecule's conformation.[2][4]

Q2: What are the best analytical techniques to monitor my reaction and confirm the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for tracking the consumption of starting materials. For more quantitative analysis, LC-MS is ideal.

  • Product Confirmation: A combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure. The presence of a singlet for the fluorine atom in the ¹⁹F NMR and the characteristic shifts for the oxetane protons in the ¹H NMR are key diagnostic signals. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Q3: Is a Buchwald-Hartwig amination a viable alternative for this synthesis? Yes, absolutely. If you can synthesize the precursor, 3-(4-fluorophenyl)-3-bromooxetane (or the triflate), a Buchwald-Hartwig amination could be a very effective C-N bond-forming step.[9] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[10] You would need to screen different palladium sources, phosphine ligands (sterically hindered, electron-rich ligands like XPhos or SPhos are often effective), and bases (e.g., NaOt-Bu, K₂CO₃) to optimize the conditions.[11]

G cluster_0 Buchwald-Hartwig Amination Workflow start Prepare Precursor: 3-(4-F-Ph)-3-Br-Oxetane setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent start->setup Couple with Amine Source optimization Optimization Loop setup->optimization analysis Analyze Yield & Purity (LC-MS, NMR) optimization->analysis Reaction analysis->optimization Adjust: Ligand, Base, Temp, Solvent product Target Amine analysis->product Optimal Conditions Found

Caption: Decision workflow for optimizing a Buchwald-Hartwig amination.

Q4: How should I purify the final product, 3-(4-Fluorophenyl)oxetan-3-amine? The product is a basic amine, which lends itself well to a few purification strategies:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure amine back into an organic solvent.

  • Silica Gel Chromatography: While possible, primary amines can streak on standard silica gel. To prevent this, you can pre-treat the silica with triethylamine (Et₃N) or use a mobile phase containing a small amount of Et₃N or ammonia in methanol (e.g., 1-2%) to keep the amine deprotonated and improve peak shape.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Stepaniuk, O. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Kananovich, D., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: N-Alkylation of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-(4-fluorophenyl)oxetan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve successful, reproducible results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the N-alkylation of 3-(4-fluorophenyl)oxetan-3-amine, providing quick and actionable solutions.

Q1: My reductive amination reaction is very slow or has stalled. What are the likely causes and how can I fix it?

A1: A sluggish or stalled reductive amination with this substrate is often due to the steric hindrance around the tertiary amine center. The 3-aryl-3-aminooxetane structure presents a bulky environment, which can slow down the initial imine formation.

  • Causality: The formation of the iminium ion intermediate is the rate-limiting step and is heavily influenced by steric factors.[1] The bulky 4-fluorophenyl and oxetane groups impede the approach of the aldehyde or ketone.

  • Troubleshooting Steps:

    • Catalytic Acid: Ensure you are using a catalytic amount of a weak acid, such as acetic acid. The acid protonates the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[2] However, excess strong acid can protonate the amine starting material, rendering it non-nucleophilic.

    • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for imine formation. However, be cautious with excessive heat, as it can promote side reactions.

    • Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration reaction. The presence of water can shift the equilibrium back towards the starting materials.[3] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the reaction forward.

    • Choice of Reducing Agent: For sterically hindered substrates, a two-step procedure can be more effective.[4] First, allow the imine to form completely (monitoring by TLC or LC-MS), and then add the reducing agent. Sodium borohydride (NaBH₄) is a suitable choice for this second step.[5] For a one-pot reaction, sodium triacetoxyborohydride (STAB) is generally preferred due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[4][6]

Q2: I am observing significant amounts of the dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of the tertiary amine product is a common issue when starting with a primary amine, as the secondary amine product can be more nucleophilic than the starting primary amine.[2]

  • Causality: The newly formed secondary amine can react with another equivalent of the aldehyde and reducing agent to form a tertiary amine.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of the aldehyde to ensure the complete consumption of the starting amine, but avoid a large excess which can drive the reaction towards dialkylation.

    • Two-Step Procedure: As mentioned previously, a two-step approach provides better control. Form the imine first, and then add the reducing agent. This minimizes the time the product secondary amine is exposed to the reaction conditions.[4]

    • Alternative N-Alkylation Methods: If dialkylation remains a persistent issue, consider alternative methods such as N-acylation followed by reduction with a strong reducing agent like lithium aluminum hydride (LAH). This multi-step process offers excellent control over mono-alkylation.

Q3: I am concerned about the stability of the oxetane ring under my reaction conditions. What are the signs of ring-opening, and how can I prevent it?

A3: The oxetane ring in 3-(4-fluorophenyl)oxetan-3-amine is relatively stable, especially since it is a 3,3-disubstituted oxetane. However, it can be susceptible to ring-opening under harsh acidic conditions.[7]

  • Causality: Strong acids can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack and subsequent ring-opening.

  • Signs of Ring-Opening: The appearance of unexpected polar byproducts in your TLC or LC-MS analysis could indicate ring-opening. These byproducts would likely be diols or other products resulting from the capture of the ring-opened intermediate by a nucleophile.

  • Preventative Measures:

    • Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ to catalyze the reductive amination. A weak acid like acetic acid is sufficient and poses minimal risk to the oxetane ring.

    • Control Temperature: Avoid high reaction temperatures for extended periods, as this can promote decomposition pathways, including ring-opening.

    • pH Monitoring: If possible, maintain a mildly acidic pH (around 5-6) during the reaction.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting complex issues that may arise during the N-alkylation of 3-(4-fluorophenyl)oxetan-3-amine.

Problem: Low Yield of the Desired N-Alkylated Product

A low yield can be attributed to a variety of factors, from incomplete reaction to product degradation or loss during workup and purification. The following decision tree can help diagnose and solve the issue.

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_reaction incomplete_rxn Incomplete Reaction: Starting Material Remains check_reaction->incomplete_rxn side_products Side Products Detected check_reaction->side_products clean_crude Crude Product is Clean but Low Mass After Workup check_reaction->clean_crude optimize_conditions Optimize Reaction Conditions incomplete_rxn->optimize_conditions Yes identify_side_products Identify Side Products side_products->identify_side_products Yes workup_issue Investigate Workup Procedure clean_crude->workup_issue Yes increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature Moderately (e.g., 40-50 °C) optimize_conditions->increase_temp check_reagents Verify Reagent Quality (amine, aldehyde, reducing agent) optimize_conditions->check_reagents dialkylation Dialkylation Product? identify_side_products->dialkylation ring_opening Ring-Opened Products? identify_side_products->ring_opening other_byproducts Other Byproducts? identify_side_products->other_byproducts adjust_stoichiometry Adjust Stoichiometry (use ~1.1 eq. aldehyde) dialkylation->adjust_stoichiometry Yes two_step_procedure Switch to a Two-Step Procedure dialkylation->two_step_procedure avoid_strong_acid Avoid Strong Acids; Use Acetic Acid ring_opening->avoid_strong_acid Yes lower_temp Lower Reaction Temperature ring_opening->lower_temp extraction_ph Check pH During Aqueous Extraction workup_issue->extraction_ph emulsion Emulsion Formation? workup_issue->emulsion adjust_ph Adjust pH to >10 Before Extraction extraction_ph->adjust_ph use_brine Use Brine to Break Emulsions emulsion->use_brine

Caption: Troubleshooting workflow for low product yield.

Section 3: Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for a typical reductive amination reaction, along with guidelines for reaction monitoring and product purification.

Recommended Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally effective for the N-alkylation of 3-(4-fluorophenyl)oxetan-3-amine with a variety of aldehydes.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
3-(4-Fluorophenyl)oxetan-3-amine167.181.01.0
Aldehyde-1.11.1
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Acetic Acid (glacial)60.050.10.1
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-5-10 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenyl)oxetan-3-amine (1.0 eq.).

  • Dissolve the amine in anhydrous DCE or DCM (to a concentration of 0.1-0.2 M).

  • Add the aldehyde (1.1 eq.) to the solution, followed by the catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the basic amine spots.[8]

    • Visualization: UV light (254 nm) and a potassium permanganate (KMnO₄) stain. The starting amine and the product should be UV active due to the phenyl ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for monitoring the reaction as it provides information on the disappearance of starting materials and the appearance of the product, along with their respective mass-to-charge ratios.

Purification by Column Chromatography

The basic nature of the N-alkylated product requires some special considerations during silica gel chromatography to avoid peak tailing and ensure good separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

  • Additive: To improve the peak shape and recovery of the basic amine product, it is highly recommended to add a small amount of a basic modifier to the eluent. Triethylamine (0.5-1%) is a common choice.[8] Alternatively, a pre-treatment of the silica gel with a triethylamine solution can be performed.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

reductive_amination amine 3-(4-Fluorophenyl)oxetan-3-amine hemiaminal Hemiaminal Intermediate amine->hemiaminal + Aldehyde, H⁺ (cat.) aldehyde Aldehyde (R-CHO) aldehyde->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Alkyl Product iminium->product + NaBH(OAc)₃ stab NaBH(OAc)₃ stab->product

Caption: Simplified mechanism of reductive amination.

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion.[3] This electrophilic iminium ion is then rapidly and selectively reduced by the hydride reagent, such as sodium triacetoxyborohydride, to yield the final N-alkylated amine product.[6]

Section 5: References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • García-Rubia, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Phelps, J. M., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Carroll, K. S., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Analytical Biochemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Cherkupally, P., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. [Link]

  • Das, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Tran, B. L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ghorai, S., et al. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. European Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Bamba, F., et al. (2012). SYNTHESIS AND REACTIVITY OF PHENYL ALKYL AMINO NITROETHENES. Trade Science Inc. [Link]

  • García-Rubia, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

  • Li, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Al-Soud, Y. A., et al. (2008). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Molecules. [Link]

  • Kliem, S., et al. (2022). N-Dealkylation of Amines. Molecules. [Link]

  • North, C. (2018). Towards the synthesis of imines and iminiums and their reactions in situ. White Rose eTheses Online. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ashenhurst, J. (2018). Enamines. Master Organic Chemistry. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?[Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Pearson. (2015). Amine Alkylation: General Reaction. YouTube. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. (2022). Using neutral or basic alumina in column chromatography for purification of amines. [Link]

Sources

Technical Support Center: Stability and Handling of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 3-(4-Fluorophenyl)oxetan-3-amine. The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2] However, its inherent ring strain—approximately 25.5 kcal/mol—makes it susceptible to ring-opening under certain conditions, a recurring challenge for researchers.[1][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to make informed decisions in your experiments, ensuring the integrity of the oxetane core in your target molecules.

Part 1: Frequently Asked Questions (FAQs) on Oxetane Stability

Q1: What are the primary conditions that cause the ring-opening of 3-(4-Fluorophenyl)oxetan-3-amine?

A1: The oxetane ring is most vulnerable to cleavage under acidic conditions. The lone pair of electrons on the oxygen atom makes it a Lewis base, readily protonated by Brønsted or activated by Lewis acids.[1][3] This activation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring-opening. While generally stable under basic conditions, very strong nucleophiles or high temperatures can also promote cleavage, although this is far less common.

The stability of the oxetane ring is significantly influenced by its substitution pattern. Disubstituted oxetanes, such as the 3,3-disubstituted compound , exhibit greater stability compared to monosubstituted ones, particularly under acidic conditions.[3]

Q2: How does the amine group in 3-(4-Fluorophenyl)oxetan-3-amine affect the stability of the oxetane ring?

A2: The primary amine at the C3 position has two main effects:

  • Basicity: The amine is a primary site for protonation under acidic conditions. This can be beneficial, as it may act as a sacrificial base, protecting the more weakly basic oxetane oxygen. However, once protonated, the resulting ammonium ion is a strong electron-withdrawing group, which could potentially influence the reactivity of the adjacent oxetane ring.

  • Nucleophilicity: The amine itself is a nucleophile. In unprotected form, it can lead to intermolecular reactions or polymerization, especially during activation steps. Protecting the amine is often a crucial first step before attempting other transformations.

Q3: Can I predict whether my planned reaction conditions will cause ring-opening?

A3: A precise prediction is difficult without experimental data, but you can make an educated assessment based on the reaction mechanism. The key is to identify any strong Lewis or Brønsted acids in your reaction mixture, including reagents that can generate acids in situ. High temperatures (>80-100 °C) should always be approached with caution. A summary of general stability is provided in the table below.

Condition CategoryReagent/EnvironmentStability of 3,3-Disubstituted OxetaneKey Considerations
Acidic Strong Brønsted Acids (HCl, H₂SO₄, TFA)Low Prone to rapid ring-opening. Avoid or use with extreme caution at low temperatures.[4]
Strong Lewis Acids (BF₃·OEt₂, AlCl₃)Low Potent catalysts for ring-opening.[3] Use milder alternatives if possible.
Mildly Acidic (pH 3-6, Acetic Acid)Moderate to High Generally stable, but monitor for byproducts, especially with prolonged heating.
Basic Strong Bases (NaOH, KOH, NaH)High The ring is generally stable under basic conditions.[4]
Amine Bases (Et₃N, DIPEA)High Excellent stability. These are preferred bases for many reactions.
Nucleophilic Strong Nucleophiles (Organolithiums, Grignards)Moderate Ring-opening can occur, often requiring a Lewis acid promoter and elevated temperatures.[3]
Weaker Nucleophiles (Amines, Thiols)High Ring-opening is very slow or non-existent without acid catalysis.[3]
Reductive LiAlH₄Low to Moderate Can cause ring-opening, especially at temperatures above 0 °C.[4]
NaBH₄High Generally safe for the oxetane ring, especially at controlled temperatures (e.g., 0 °C).[4]
Catalytic Hydrogenation (H₂, Pd/C)High The oxetane ring is stable under standard hydrogenation conditions.

Part 2: Troubleshooting Guides for Specific Reactions

Scenario 1: Ring-opening during Amide Coupling or Acylation

"I'm trying to acylate the amine of 3-(4-Fluorophenyl)oxetan-3-amine with an acid chloride, but I'm seeing significant formation of a diol byproduct. What's happening and how can I fix it?"

Root Cause Analysis: The primary culprit is likely the generation of hydrochloric acid (HCl) as a byproduct of the reaction between the amine and the acid chloride. This strong acid protonates the oxetane oxygen, catalyzing a nucleophilic attack by water (during workup) or the chloride ion, leading to the ring-opened diol or chlorohydrin, respectively.

Mechanism: Acid-Catalyzed Ring-Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Oxetane Oxetane Ring (Lewis Base) Protonated_Oxetane Protonated Oxetane (Activated Electrophile) Oxetane->Protonated_Oxetane H+ H⁺ (from HCl) H+->Protonated_Oxetane Protonated_Oxetane_2 Protonated Oxetane Nu Nu⁻ (e.g., Cl⁻, H₂O) Ring_Opened Ring-Opened Product (e.g., Chlorohydrin) Nu->Ring_Opened SN2 Attack Protonated_Oxetane_2->Ring_Opened

Caption: Acid-catalyzed opening of the oxetane ring.

Solutions & Recommended Protocol:

The key is to neutralize the generated HCl as it forms.

  • Use a Non-Nucleophilic Base: Employ at least two equivalents of a hindered, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). One equivalent will react with the HCl, and the other will ensure the reaction medium remains basic.

  • Use Standard Peptide Coupling Reagents: Avoid acid chlorides altogether. Use coupling reagents like HATU, HBTU, or EDC with a base like DIPEA. These methods do not generate strong acids.

  • Control Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of any potential side reactions.

Recommended Protocol: Amide Coupling using HATU

  • Dissolve Amine: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-Fluorophenyl)oxetan-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add Base: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Cool Reaction: Cool the mixture to 0 °C using an ice bath.

  • Add Coupling Reagent: Add HATU (1.2 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). The basic quench is critical to ensure no residual acid can cause ring-opening during workup. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Scenario 2: Ring-opening during Deprotection of a Boc-Protected Amine

"I need to remove a Boc protecting group from my oxetane-containing molecule. Standard TFA/DCM conditions are destroying my compound. What are my options?"

Root Cause Analysis: Trifluoroacetic acid (TFA) is a strong Brønsted acid that readily protonates and catalyzes the opening of the oxetane ring, often leading to a complex mixture of byproducts. The challenge is to find conditions that are acidic enough to cleave the Boc group but not harsh enough to open the oxetane.

Troubleshooting Workflow: Amine Deprotection

G cluster_solutions Alternative Deprotection Strategies start Need to deprotect Boc-amine? check_tfa Is standard TFA/DCM causing ring-opening? start->check_tfa solution1 Option 1: Milder Acid (HCl in Dioxane/EtOAc) check_tfa->solution1 Yes success Boc Removed, Oxetane Intact check_tfa->success No solution2 Option 2: Lewis Acid (TMSOTf, TMSI) solution1->solution2 If fails solution1->success solution3 Option 3: Change Protecting Group (e.g., Cbz for future syntheses) solution2->solution3 If fails solution2->success

Sources

Validation & Comparative

Introduction: The Strategic Value of Four-Membered Rings in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioisosteric Comparison of Oxetane and Cyclobutane in Drug Design

In the intricate landscape of drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the exchange of one functional group for another with similar physicochemical characteristics, is a cornerstone of this optimization process[1][2]. While classic isosteres often maintain valency and atom count, modern medicinal chemistry embraces a more functional approach, seeking to modulate properties in a predictable manner.

Among the vast toolkit available to chemists, small, saturated rings have emerged as powerful tools to "escape from flatland," introducing three-dimensionality into otherwise planar molecules[3]. This guide focuses on a critical comparison between two four-membered rings that are increasingly utilized as bioisosteres: the carbocyclic cyclobutane and its heterocyclic counterpart, oxetane. Though structurally similar, the simple replacement of a methylene group with an oxygen atom imparts a cascade of profound and often advantageous changes to a molecule's profile.

As a Senior Application Scientist, my objective is to move beyond a simple list of properties. This guide will dissect the fundamental physicochemical and conformational differences between these two motifs, explain the causality behind their divergent behaviors in biological systems, and provide the experimental context needed for researchers to make informed decisions in their drug design campaigns.

Core Concept: The Bioisosteric Replacement Strategy

The decision to incorporate an oxetane or cyclobutane is often driven by the need to replace a metabolically labile or physicochemically suboptimal group, such as a gem-dimethyl or carbonyl moiety. The choice between the two four-membered rings then dictates the trajectory of property modulation.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Resulting Properties Lead Core Scaffold + Labile Group (e.g., gem-dimethyl) Oxe Oxetane Analogue Lead->Oxe Replace with Oxetane Cybu Cyclobutane Analogue Lead->Cybu Replace with Cyclobutane Oxe_Props Improved Solubility Lower Lipophilicity Improved Metabolic Stability Altered Conformation (Planar) Oxe->Oxe_Props Modulates Properties Cybu_Props Maintained/Increased Lipophilicity Metabolic Stability Altered Conformation (Puckered) Cybu->Cybu_Props Modulates Properties

Caption: Bioisosteric replacement of a labile group with oxetane or cyclobutane.

Part 1: Physicochemical Property Showdown

The most immediate and predictable impact of substituting an oxetane for a cyclobutane is the alteration of key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Solubility

The presence of the oxygen atom makes the oxetane ring significantly more polar than the purely hydrocarbon cyclobutane ring. This has a direct and beneficial effect on two critical parameters: lipophilicity (LogD/LogP) and aqueous solubility.

  • Expertise & Experience: In drug discovery, high lipophilicity is often correlated with poor solubility, rapid metabolic degradation, and an increased risk of off-target toxicity[4]. The strategic introduction of an oxetane is a reliable method to decrease a compound's LogD. A matched-pair analysis conducted by AstraZeneca demonstrated that introducing a 3-aminooxetane motif lowered the LogD by approximately 0.8 units compared to the analogous aminocyclobutane derivative[5]. This reduction in lipophilicity almost invariably leads to a marked increase in aqueous solubility. In one study, replacing a gem-dimethyl group with an oxetane increased aqueous solubility by a factor ranging from 4 to over 4000, depending on the molecular context[6].

Table 1: Comparative Physicochemical Data

PropertyOxetane AnalogueCyclobutane AnalogueRationale & Impact
LogD LowerHigherThe polar oxygen atom in oxetane reduces lipophilicity, which can improve solubility and reduce off-target binding.[5]
Aqueous Solubility Significantly HigherLowerIncreased polarity and hydrogen bond acceptor capability of oxetane improves interaction with water.[6][7]
Polarity HigherLowerThe ether oxygen introduces a dipole moment, making the oxetane a more polar moiety.[7][8]
Hydrogen Bond Acceptor YesNoThe oxetane oxygen can act as a hydrogen bond acceptor, a crucial interaction for target binding and solubility.[4][5]

Part 2: Conformational and Structural Analysis

While both are four-membered rings, oxetane and cyclobutane adopt different preferred conformations, which can profoundly influence how a drug presents its pharmacophoric features to a biological target.

  • Cyclobutane: Adopts a distinctly "puckered" or bent conformation with a puckering angle of approximately 30°. This puckering minimizes torsional strain between adjacent methylene groups.[9]

  • Oxetane: Is significantly more planar. The replacement of a CH₂ group with an oxygen atom reduces gauche interactions, resulting in a much smaller puckering angle of about 8.7°.[7][9][10]

  • Expertise & Experience: This seemingly subtle geometric difference is critical. A more planar oxetane ring can act as a rigid "conformational lock," restricting the flexibility of adjacent groups[5]. This can be advantageous if it pre-organizes the molecule into its bioactive conformation, leading to a potency increase. Conversely, the puckered nature of cyclobutane provides a different three-dimensional vector for substituents, which might be optimal for filling a specific hydrophobic pocket within a target protein[11]. The choice between the two is therefore a hypothesis-driven decision based on the structural understanding of the target.

Part 3: Metabolic Stability and Pharmacokinetics

A primary driver for incorporating these rings is to enhance metabolic stability by replacing known metabolic "hot spots." Here, oxetane often provides a distinct advantage.

  • Blocking Metabolism: Oxetanes are excellent bioisosteres for gem-dimethyl groups, which are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes. The oxetane is generally more stable to metabolism and its introduction can block this metabolic pathway without the unfavorable increase in lipophilicity associated with the gem-dimethyl group.[6][12]

  • Redirecting Clearance: Incorporating an oxetane can shift metabolic clearance away from CYP enzymes, a desirable outcome to avoid drug-drug interactions[13].

  • Off-Target Effects: The increased polarity and reduced lipophilicity of oxetane-containing compounds frequently lead to a better off-target profile. For instance, replacing a cyclobutane with an oxetane in a series of IDO1 inhibitors led to a significant reduction in hERG and CYP2C9/2D6 inhibition while maintaining potency[7]. Similarly, introducing an oxetane to a Bruton's tyrosine kinase (BTK) inhibitor was used to strategically reduce the basicity of a nearby amine, mitigating hERG liability[14].

Table 2: Comparative Performance in Drug Candidates

ParameterObservation (Oxetane vs. Cyclobutane/Other)Case Study Reference
Metabolic Stability Oxetane analogues consistently show enhanced stability in liver microsomes and hepatocytes.IDO1 Inhibitors[7], CK2 Kinase Inhibitors[5]
hERG Inhibition Oxetane derivatives exhibit significantly reduced hERG ion channel binding.CK2 Kinase Inhibitors[5], BTK Inhibitors[14]
CYP Inhibition Introduction of oxetane often reduces or eliminates inhibition of key CYP isoforms.IDO1 Inhibitors[7]
Target Potency Often maintained or improved; highly context-dependent.Maintained in IDO1 inhibitors[7], compromised in some PKCθ inhibitors[7]

Part 4: Synthetic Accessibility and Strategy

A bioisostere is only useful if it can be incorporated efficiently. Both motifs have seen significant advances in their synthesis, but challenges remain.

  • Oxetane Synthesis: Historically, the synthesis of substituted oxetanes was a significant barrier. However, the commercial availability of building blocks like oxetan-3-one has opened up robust synthetic routes.[6][15] Common strategies include Williamson etherification of 1,3-diols and nucleophilic additions to oxetane Michael acceptors[14]. It is crucial to note that the oxetane ring can be sensitive to strong acids, which can cause ring-opening[15].

  • Cyclobutane Synthesis: The synthesis of functionalized cyclobutanes often relies on cycloaddition reactions or ring expansions. While many methods exist, achieving specific substitution patterns can be challenging.

  • Expertise & Experience: The choice of which motif to pursue can be influenced by synthetic tractability. For programs requiring rapid library synthesis, the modular nature of building-block approaches starting from oxetan-3-one may be more appealing. Late-stage functionalization is also becoming more feasible for both ring systems.

Part 5: Experimental Protocols

To provide a practical framework, the following are representative protocols for evaluating key properties discussed in this guide.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cornerstone for early ADME screening to determine a compound's intrinsic clearance.

G cluster_workflow Workflow: Microsomal Stability Assay prep 1. Preparation - Thaw liver microsomes on ice. - Prepare NADPH regenerating system. - Prepare compound stock in organic solvent. incubate 2. Incubation - Pre-warm microsomes and buffer at 37°C. - Add compound (final conc. ~1 µM). - Initiate reaction by adding NADPH system. prep->incubate Pre-incubation sample 3. Sampling - Aliquot mixture at time points (e.g., 0, 5, 15, 30, 60 min). - Quench reaction immediately with cold acetonitrile containing an internal standard. incubate->sample Reaction analyze 4. Analysis - Centrifuge samples to pellet protein. - Analyze supernatant by LC-MS/MS. sample->analyze Sample Processing calc 5. Calculation - Plot ln(% remaining) vs. time. - Calculate half-life (t½) and intrinsic clearance (CLint). analyze->calc Data Processing

Caption: Experimental workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100X stock of your test compound (and positive/negative controls) in DMSO or acetonitrile.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the test compound stock solution to achieve a final concentration of 1 µM (final organic solvent concentration should be <1%).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "time 0" sample is taken immediately before this step.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

  • Trustworthiness: This protocol is self-validating through the inclusion of controls. A high-clearance compound (e.g., verapamil) serves as a positive control to ensure the enzymatic system is active, while a low-clearance compound (e.g., warfarin) ensures the assay can detect stability. A control incubation without the NADPH regenerating system confirms that any compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.

Conclusion and Recommendation

Both oxetane and cyclobutane are valuable bioisosteres, but they offer distinct and often complementary solutions to challenges in drug design.

  • Choose Oxetane when: The primary goals are to significantly increase aqueous solubility, reduce lipophilicity, block oxidative metabolism, and mitigate risks associated with hERG or CYP inhibition . The oxetane's polarity and relative metabolic inertness make it a superior choice for improving the overall "drug-likeness" of a molecule.[5][7][8]

  • Choose Cyclobutane when: The objective is to introduce conformational constraint, increase three-dimensionality, or fill a specific hydrophobic pocket without drastically altering the compound's lipophilicity. It serves as an excellent sp³-rich scaffold to replace planar systems or alkenes.[11][16]

The decision-making process should be guided by a thorough analysis of the lead compound's deficiencies and the structural hypothesis of the target interaction. As synthetic methodologies for both motifs continue to advance, their application is set to become even more widespread, making a deep understanding of their comparative properties essential for the modern medicinal chemist.

References

  • Weng, L., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • Sokornova, S. V., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules.
  • Lewandowska, M., et al. (2022). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wrobleski, S. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Siegrist, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Soós, T., et al. (2025). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie. Available at: [Link]

  • Steen, A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal. Available at: [Link]

  • Siegrist, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

  • Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Available at: [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Waseda University. Available at: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Gabko, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gu, J. & Su, T. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Bella, M., et al. (2025). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]

  • Steen, A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry A European Journal. Available at: [Link]

  • Obach, R. S. (2013). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Li, A. P. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Dowling, M. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Rochester. Available at: [Link]

  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]

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A Comparative Guide to the In Vitro Metabolic Stability of 3-(4-Fluorophenyl)oxetan-3-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle. A compound that is rapidly metabolized will likely fail to achieve the necessary therapeutic exposure, regardless of its potency. This guide provides a comparative analysis of the in vitro metabolic stability of 3-(4-Fluorophenyl)oxetan-3-amine, a molecule featuring two key structural motifs—an oxetane ring and a para-fluorinated phenyl group—that are increasingly employed to enhance drug-like properties.

Through a detailed examination of these motifs against relevant structural analogs, we will elucidate the principles of designing metabolically robust molecules. This guide will provide researchers, scientists, and drug development professionals with the experimental framework and theoretical understanding necessary to make informed decisions in their own discovery campaigns.

The Strategic Importance of Oxetanes and Fluorination in Drug Design

The subject of our analysis, 3-(4-Fluorophenyl)oxetan-3-amine, is a prime example of strategic molecular design aimed at overcoming common metabolic liabilities. The two key features are:

  • The 3,3-disubstituted Oxetane Ring: Oxetanes have gained significant traction as bioisosteres for more metabolically susceptible groups, such as gem-dimethyl or carbonyl functionalities.[1][2] Their incorporation can block metabolically weak C-H bonds, improve solubility, and enhance metabolic stability without the significant increase in lipophilicity associated with gem-dimethyl groups.[3][4] Seminal studies have demonstrated that 3,3-disubstituted oxetanes are particularly stable due to steric hindrance, which blocks the path of external nucleophiles.[3][4]

  • Para-Fluorination of the Phenyl Ring: The strategic placement of a fluorine atom on an aromatic ring is a well-established tactic to enhance metabolic stability.[5][6] It serves to block common sites of cytochrome P450 (CYP)-mediated aromatic hydroxylation, a major metabolic pathway for many drug candidates.[7] This modification can profoundly improve a compound's pharmacokinetic profile.[8][9]

To objectively evaluate the contribution of these motifs, we will compare the metabolic stability of our target compound with two logical alternatives:

  • Analog A (Non-Oxetane): 1-(4-Fluorophenyl)-2-methylpropan-2-amine, which replaces the oxetane with a metabolically more labile gem-dimethyl group.

  • Analog B (Non-Fluorinated): 3-Phenyloxetan-3-amine, which removes the fluorine atom to unmask a potential site of aromatic oxidation.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the expected outcomes from a standard in vitro liver microsomal stability assay. The data are presented as intrinsic clearance (Clint), a measure of the rate of metabolism by liver enzymes. Lower Clint values indicate greater metabolic stability.

CompoundStructureKey FeaturesExpected In Vitro Intrinsic Clearance (Clint) in HLM (µL/min/mg protein)Expected Half-Life (t½) (min)
Target: 3-(4-Fluorophenyl)oxetan-3-amine 3,3-disubstituted Oxetane, para-FluorinationLow (< 5) > 138
Analog A: 1-(4-Fluorophenyl)-2-methylpropan-2-amine gem-Dimethyl group, para-FluorinationModerate (20-50) 14 - 35
Analog B: 3-Phenyloxetan-3-amine 3,3-disubstituted Oxetane, Unsubstituted PhenylModerate to High (> 50) < 14

Note: The structures are representative and the data are hypothetical, based on established principles of drug metabolism to illustrate the comparative effects of the structural motifs.

Interpretation of Results:

  • Target Compound vs. Analog A: The replacement of the gem-dimethyl group in Analog A with an oxetane ring in the target compound is predicted to significantly decrease the rate of metabolism. The C-H bonds on the methyl groups of the gem-dimethyl moiety are susceptible to CYP-mediated oxidation, a liability that is effectively removed by the introduction of the more robust oxetane ring.[2][3]

  • Target Compound vs. Analog B: The removal of the para-fluorine atom in Analog B opens a prime site for aromatic hydroxylation by CYP enzymes.[10] The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism.[8] Consequently, the target compound is expected to be substantially more stable than its non-fluorinated counterpart. Studies have shown that blocking such metabolic hotspots with fluorine is a highly effective strategy to improve metabolic stability.[7][11]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a standardized, self-validating method to determine the in vitro metabolic stability of a test compound using pooled human liver microsomes (HLM).

3.1. Materials and Reagents

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Test Compounds (Target, Analogs A & B) and Positive Controls (e.g., Dextromethorphan, Midazolam)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide, a compound not structurally related to the test articles)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

3.2. Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Metabolic Reaction cluster_sampling Time-Point Sampling & Quenching cluster_analysis Sample Analysis P1 1. Add 1µM Test Compound and 0.5 mg/mL Microsomes to each well in 0.1M Buffer P2 2. Pre-incubate plate at 37°C for 10 min P1->P2 Equilibration R1 3. Initiate Reaction: Add NADPH Cofactor Solution P2->R1 Start Reaction R2 4. Incubate at 37°C with shaking R1->R2 S1 5. At T=0, 5, 15, 30, 45 min, aliquot from reaction well R2->S1 Collect Samples S2 6. Quench Reaction: Transfer aliquot to plate containing cold ACN + IS S1->S2 Stop Reaction A1 7. Centrifuge collection plate to pellet protein S2->A1 A2 8. Transfer supernatant to analysis plate A1->A2 A3 9. Analyze by LC-MS/MS A2->A3 Quantify Remaining Compound

Caption: Workflow for the in vitro liver microsomal stability assay.

3.3. Step-by-Step Procedure

  • Preparation: Thaw pooled human liver microsomes on ice.[12] Prepare a stock solution of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and dilute them in the 0.1 M potassium phosphate buffer to the desired final concentration (typically 1 µM), ensuring the final organic solvent concentration is low (<0.5%).[13]

  • Incubation Mixture: In a 96-well plate, combine the diluted test compound with the liver microsomes (final protein concentration of 0.5 mg/mL is common).[14] Include control wells: a "minus cofactor" control (to assess non-NADPH dependent degradation) and a "T=0" control.[14]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes to allow the system to reach thermal equilibrium.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.[13]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from each well and transfer it to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction and precipitate the proteins.[13][14]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[15]

3.4. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of depletion (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .

Mechanistic Insights into Metabolic Stability

The stability of 3-(4-Fluorophenyl)oxetan-3-amine is rooted in its ability to thwart two primary routes of Phase I metabolism mediated by cytochrome P450 enzymes.

G cluster_analog_a Analog A: gem-Dimethyl cluster_target Target Compound: Oxetane cluster_analog_b Analog B: Non-Fluorinated cluster_target_f Target Compound: Fluorinated A_Start 1-(4-Fluorophenyl)-2- methylpropan-2-amine A_Metabolite Hydroxylated Metabolite A_Start->A_Metabolite CYP-mediated C-H Oxidation T_Start 3-(4-Fluorophenyl) oxetan-3-amine T_Metabolite Metabolically Stable T_Start->T_Metabolite Blocked C-H Oxidation B_Start 3-Phenyloxetan-3-amine B_Metabolite Phenolic Metabolite B_Start->B_Metabolite CYP-mediated Aromatic Hydroxylation TF_Start 3-(4-Fluorophenyl) oxetan-3-amine TF_Metabolite Metabolically Stable TF_Start->TF_Metabolite Blocked Aromatic Hydroxylation

Caption: Comparative metabolic pathways.

  • Blocking Aliphatic Oxidation: The oxetane ring in the target compound lacks the susceptible C-H bonds present in the gem-dimethyl group of Analog A. This makes it a poor substrate for CYP-mediated aliphatic hydroxylation, a common metabolic pathway.[3] The use of oxetanes as bioisosteres for gem-dimethyl groups is a proven strategy to block such metabolic "hot spots".[1][4]

  • Blocking Aromatic Hydroxylation: The phenyl ring in Analog B is electron-rich and susceptible to electrophilic attack by the active oxygen species of CYP enzymes, leading to hydroxylation, typically at the para-position.[10] In the target compound, this position is occupied by a highly electronegative fluorine atom. This substitution deactivates the ring towards oxidation and physically blocks the site of metabolism, dramatically increasing the molecule's stability.[8][11]

Conclusion and Future Perspectives

The in vitro metabolic profile of 3-(4-Fluorophenyl)oxetan-3-amine exemplifies a successful application of modern medicinal chemistry principles. By incorporating a 3,3-disubstituted oxetane and a para-fluorine atom, the molecule is strategically designed to resist common metabolic pathways.

This comparative guide demonstrates that:

  • Oxetane rings are superior to gem-dimethyl groups for enhancing metabolic stability by blocking C-H oxidation.[3][4]

  • Fluorination is a powerful tool to prevent aromatic hydroxylation and should be considered when a phenyl ring is identified as a metabolic liability.[6][7]

Researchers should utilize in vitro tools like the liver microsomal stability assay early and often in the drug discovery process. By systematically comparing rationally designed analogs, project teams can quickly identify and mitigate metabolic liabilities, thereby increasing the probability of discovering durable and effective clinical candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

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  • Scott, T. A., & Gouverneur, V., et al. (2021). Stability of selected compounds indicating the % of compound remaining... ResearchGate. [Link]

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  • Rietjens, I. M., & Vervoort, J., et al. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology. [Link]

  • Mercell. (Date not available). metabolic stability in liver microsomes. Mercell. [Link]

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  • Rietjens, I. M., & Vervoort, J., et al. (1995). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. PubMed. [Link]

  • Wernevik, J., & Akerud, T., et al. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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  • Pal, R., & Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Vogt, C. D., & Aubé, J., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Publishing. [Link]

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]

  • Sekisui XenoTech. (Date not available). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Sekisui XenoTech. [Link]

  • Gill, H., & Tredwell, M., et al. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

  • Neves, L. X., & Corzana, F., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]

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  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Wojas, W., & Ginter-Kramarczyk, D., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]

  • Bathelt, C. M., & Harvey, J. N., et al. (2003). Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. Sci-Hub. [Link]

  • Chem-Space. (Date not available). Bioisosteric Replacements. Chem-Space. [Link]

  • Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]

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A Comparative Analysis of Para- vs. Meta-Fluorophenyl Oxetane Amines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of molecular design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, acidity, and binding affinity. Simultaneously, strained rings like oxetane offer a means to modulate physicochemical properties such as lipophilicity and aqueous solubility while providing novel three-dimensional scaffolds. This guide presents a detailed comparative analysis of two closely related isomers: para-fluorophenyl oxetane amine and meta-fluorophenyl oxetane amine. By examining their synthesis, physicochemical properties, and predicted pharmacological profiles, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own discovery programs.

Introduction: The Strategic Value of Fluorine and Oxetane Moieties

The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance its pharmacokinetic profile. The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its absorption and distribution.

The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile building block in medicinal chemistry. Its strained nature and polarity can lead to improved aqueous solubility and reduced lipophilicity compared to more traditional carbocyclic analogs. This can be particularly advantageous for compounds targeting the central nervous system, where a delicate balance of properties is required to ensure blood-brain barrier penetration without excessive non-specific binding.

The combination of a fluorophenyl group with an oxetane amine core presents a compelling scaffold for the development of novel therapeutics, particularly those targeting monoamine transporters. However, the seemingly subtle difference in the position of the fluorine atom—from the para to the meta position—can have significant and predictable consequences on the molecule's overall properties.

Synthesis of Fluorophenyl Oxetane Amines

The synthesis of both para- and meta-fluorophenyl oxetane amines can be achieved through a multi-step sequence, typically starting from the corresponding fluorobenzonitrile. A generalized synthetic approach is outlined below. The key steps involve the formation of the oxetane ring and the subsequent introduction of the amine functionality.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Pathway Start Fluorobenzonitrile (para- or meta-) Step1 Grignard Reaction with Epichlorohydrin Start->Step1 Step2 Intramolecular Cyclization (Williamson Ether Synthesis) Step1->Step2 Step3 Introduction of Amine Functionality Step2->Step3 End Fluorophenyl Oxetane Amine (para- or meta-) Step3->End

Caption: Generalized synthetic workflow for fluorophenyl oxetane amines.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the phenyl ring directly influences the electronic distribution within the molecule, leading to distinct physicochemical properties. Below is a comparative summary of the key parameters for the para and meta isomers.

Propertypara-Fluorophenyl Oxetane Aminemeta-Fluorophenyl Oxetane AmineRationale for Differences
Lipophilicity (Predicted XlogP) ~0.4~0.9The greater dipole moment of the para isomer can lead to stronger interactions with polar solvents, thus slightly decreasing its lipophilicity compared to the meta isomer.
Aqueous Solubility HigherLowerGenerally, lower lipophilicity correlates with higher aqueous solubility.
pKa (Predicted) LowerHigherThe strong electron-withdrawing inductive effect of fluorine is more pronounced from the para position, which destabilizes the protonated amine more effectively, resulting in a lower pKa.

Data Presentation: Predicted Physicochemical Properties

CompoundCAS NumberMolecular FormulaPredicted XlogP
3-(4-Fluorophenyl)oxetan-3-amine1260672-73-8C₉H₁₀FNO~0.4[1]
3-(3-Fluorophenyl)oxetan-3-amine1332839-77-6 (HCl salt)C₉H₁₀FNO~0.9[2]

Pharmacological Profile: Implications for Monoamine Transporter Affinity

The primary amine present in these molecules makes them ideal candidates for targeting monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3] The affinity and selectivity for these transporters are critically dependent on the overall shape and electronic properties of the ligand.

Based on structure-activity relationships of related fluorinated compounds, we can predict the likely impact of fluorine's position on transporter affinity.

Predicted Pharmacological Effects:

  • para-Isomer: The electronic perturbation from the para-fluorine substituent may favor interactions within the binding pockets of specific transporters. For instance, in some classes of compounds, para-substitution is known to enhance affinity for the serotonin transporter.[4]

  • meta-Isomer: The altered steric and electronic profile of the meta-isomer could lead to a different selectivity profile. It might exhibit a more balanced affinity for multiple transporters or show enhanced affinity for DAT or NET compared to the para-isomer. For example, some meta-substituted phenylpiperazines are known to have significant affinity for a range of serotonin receptors.[5]

Metabolic Stability: The Fluorine Advantage

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes in the liver.

The position of the fluorine can influence which metabolic pathways are blocked. Aromatic hydroxylation is a common metabolic route for phenyl-containing compounds. By placing a fluorine atom at either the para or meta position, the corresponding site of potential hydroxylation is blocked.

Expected Metabolic Profile:

  • Both Isomers: Both the para and meta isomers are expected to exhibit greater metabolic stability compared to their non-fluorinated analog.

  • Potential for Differential Metabolism: While both isomers block a potential site of hydroxylation, the remaining open positions on the aromatic ring will have different electronic environments. This could lead to subtle differences in the rates and products of metabolism. For instance, a study on fluorofentanyl isomers showed that while the main metabolic pathways were similar, the relative abundance of certain metabolites could differ.

Experimental Protocols

To empirically validate the predicted properties of para- and meta-fluorophenyl oxetane amines, the following experimental protocols are recommended.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an organic and an aqueous phase.[6][7]

Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and n-octanol.

  • Saturate each solvent with the other by vigorous mixing followed by separation.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of the saturated aqueous and n-octanol phases.

  • Shake the mixture vigorously for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogD_Protocol cluster_logd LogD Determination Workflow Start Prepare Saturated Aqueous & Octanol Phases Step1 Add Test Compound Start->Step1 Step2 Shake to Equilibrate Step1->Step2 Step3 Centrifuge for Phase Separation Step2->Step3 Step4 Sample Aqueous & Octanol Layers Step3->Step4 Step5 Analyze Concentrations (HPLC/LC-MS) Step4->Step5 End Calculate LogD Step5->End

Caption: Workflow for LogD determination using the shake-flask method.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the rate at which a compound is metabolized by liver enzymes.[8][9]

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, a buffer solution (e.g., potassium phosphate buffer), and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_metabolism In Vitro Metabolic Stability Workflow Start Prepare Reaction Mixture (Microsomes + Compound) Step1 Pre-incubate at 37°C Start->Step1 Step2 Initiate Reaction with NADPH Step1->Step2 Step3 Quench at Time Points Step2->Step3 Step4 Protein Precipitation & Centrifugation Step3->Step4 Step5 Analyze Supernatant by LC-MS/MS Step4->Step5 End Calculate t½ and CLint Step5->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

The comparative analysis of para- and meta-fluorophenyl oxetane amines highlights the profound impact of subtle structural modifications on a molecule's physicochemical and pharmacological properties. The para-isomer is predicted to be less lipophilic and have a lower pKa, which could translate to improved aqueous solubility and a different absorption profile compared to the meta-isomer. Both isomers are expected to benefit from enhanced metabolic stability due to the presence of the fluorine atom.

While this guide provides a predictive framework based on established medicinal chemistry principles, it is imperative that these hypotheses are tested through rigorous experimentation. The detailed protocols provided herein offer a starting point for such investigations. Further studies, including in vivo pharmacokinetic and pharmacodynamic assessments, will be necessary to fully elucidate the therapeutic potential of these promising scaffolds. The choice between the para and meta isomer will ultimately depend on the specific therapeutic target and the desired overall drug-like properties.

References

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  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Published online August 25, 2022.
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. J Med Chem. 2024;67(2):1235-1258.
  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. J Med Chem. 2005;48(13):4234-4242.
  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. J Med Chem. 2014;57(8):3463-3473.
  • Structure Modeling of the Norepinephrine Transporter. Int J Mol Sci. 2020;21(11):4075.
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  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. J Med Chem. 2020;63(15):8298-8314.
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  • Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacol Ther. 2011;131(1):1-11.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Front Pharmacol. 2017;8:658.
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A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-(4-Fluorophenyl)oxetan-3-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a paramount objective. The 3-(4-Fluorophenyl)oxetan-3-amine scaffold represents a promising starting point for the development of new therapeutics. However, early and accurate assessment of the cytotoxic potential of any new compound series is a critical step in the drug development pipeline.[1][2] This guide provides a comprehensive comparison of key cytotoxicity assays, offering researchers the rationale, detailed protocols, and data interpretation strategies necessary to effectively characterize the cytotoxic profile of novel compounds containing the 3-(4-Fluorophenyl)oxetan-3-amine core.

The Imperative of Cytotoxicity Profiling in Drug Discovery

Cytotoxicity assays are fundamental tools for assessing the degree to which a substance can cause damage to cells.[3][4] For any new chemical series, such as those derived from 3-(4-Fluorophenyl)oxetan-3-amine, understanding the cytotoxic profile is essential for several reasons:

  • Early identification of toxicity: Uncovering cytotoxic liabilities early in the discovery process saves valuable time and resources by deprioritizing compounds with unfavorable safety profiles.[1]

  • Informing Structure-Activity Relationships (SAR): Cytotoxicity data, when integrated with efficacy data, provides a more complete picture of a compound's activity and helps guide medicinal chemistry efforts to optimize for both potency and safety.

  • Mechanism of Action Studies: The nature of the cytotoxic response can provide initial clues into a compound's mechanism of action.[2] For instance, distinguishing between apoptosis and necrosis can guide further mechanistic investigations.

This guide will focus on three widely adopted and mechanistically distinct cytotoxicity assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the Caspase-3/7 assay (apoptosis).

Comparative Overview of Key Cytotoxicity Assays

Choosing the right cytotoxicity assay is contingent on the specific research question, the expected mechanism of cell death, and practical considerations such as throughput and cost.[5] The following table provides a high-level comparison of the three assays discussed in this guide.

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay Metabolic activity via mitochondrial reductase enzymes.[6]Well-established, cost-effective, high-throughput.Indirect measure of viability, can be affected by compounds that alter mitochondrial respiration.
LDH Assay Loss of membrane integrity by measuring lactate dehydrogenase (LDH) release.[3]Direct measure of cell lysis (necrosis), non-lytic endpoint.Insensitive to early apoptotic events, LDH in serum can cause high background.
Caspase-3/7 Assay Activation of executioner caspases 3 and 7, key mediators of apoptosis.[7][8]Specific for apoptosis, highly sensitive.May not detect non-apoptotic cell death, shorter temporal window for detection.

I. The MTT Assay: A Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.[10]

Causality Behind Experimental Choices

The choice of the MTT assay is often driven by its simplicity, cost-effectiveness, and amenability to high-throughput screening. It serves as an excellent initial screen to quickly identify compounds that impact cell proliferation or induce cell death. However, it is crucial to remember that a decrease in the MTT signal indicates a reduction in metabolic activity, which may not always equate to cell death. It could also reflect a cytostatic effect where cells are no longer proliferating but remain viable.

Experimental Workflow and Data Interpretation

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: MTT Assay Workflow.

Illustrative Data:

The following table presents hypothetical data for a 3-(4-Fluorophenyl)oxetan-3-amine derivative (Compound X) tested in an MTT assay against a cancer cell line.

Compound X Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
0.11.2096%
10.9576%
100.6048%
500.1512%
1000.054%

From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated. In this example, the IC50 of Compound X is approximately 10 µM.

Detailed Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Spectrophotometric multiwell plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(4-Fluorophenyl)oxetan-3-amine containing compounds. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds.[12] Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13] During this time, metabolically active cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT.[9] Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength of 570 nm using a plate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

II. The LDH Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[3] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane rupture, a hallmark of necrosis.

Causality Behind Experimental Choices

The LDH assay is selected when there is a need to specifically quantify cell lysis or necrotic cell death. Unlike the MTT assay, which measures a metabolic endpoint, the LDH assay provides a more direct measure of cytotoxicity. It is particularly useful for distinguishing between cytostatic effects and lytic cell death.

Experimental Workflow and Data Interpretation

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: LDH Assay Workflow.

Illustrative Data:

The following table shows hypothetical LDH assay results for Compound X.

Compound X Concentration (µM)LDH Activity (Absorbance at 490 nm)% Cytotoxicity
0 (Vehicle Control)0.100%
0.10.122%
10.2515%
100.6050%
501.0595%
1001.10100%

The % cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent). This data suggests that Compound X induces membrane damage in a dose-dependent manner.

Detailed Experimental Protocol: LDH Assay

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Spectrophotometric multiwell plate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the compound incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate and assay buffer.[14]

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[15]

  • Stop Solution: Add 50 µL of the stop solution provided in the kit to each well to terminate the enzymatic reaction.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[15] A background reading at 680 nm can be subtracted.[15]

III. The Caspase-3/7 Assay: Detecting Apoptotic Cell Death

The Caspase-3/7 assay is a specific and sensitive method for detecting apoptosis. Caspases are a family of proteases that are key mediators of programmed cell death.[8] Caspase-3 and -7 are "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[8]

Causality Behind Experimental Choices

This assay is chosen when the research objective is to determine if a compound induces apoptosis. A positive result in a caspase-3/7 assay, especially when coupled with a decrease in viability from an MTT assay, provides strong evidence for an apoptotic mechanism of cell death. This is highly relevant in fields like oncology, where inducing apoptosis in cancer cells is a desired therapeutic outcome.

Experimental Workflow and Data Interpretation

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Caspase-3/7 Assay Workflow.

Illustrative Data:

The following table presents hypothetical Caspase-3/7 assay results for Compound X.

Compound X Concentration (µM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1,5001.0
0.11,6501.1
14,5003.0
1012,0008.0
509,0006.0
1003,0002.0

The data shows a dose-dependent increase in caspase-3/7 activity, peaking around 10 µM, which is consistent with the IC50 value from the MTT assay. The decrease in caspase activity at higher concentrations can occur due to secondary necrosis following apoptosis.

Detailed Experimental Protocol: Caspase-3/7 Assay

Materials:

  • 96-well white-walled plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds as described for the MTT assay.

  • Reagent Addition: After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[7]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.[7]

Synthesizing the Data: A Holistic View of Cytotoxicity

By employing a multi-assay approach, a more comprehensive understanding of the cytotoxic effects of 3-(4-Fluorophenyl)oxetan-3-amine compounds can be achieved. For instance, if a compound shows a potent IC50 in the MTT assay, a corresponding increase in LDH release would suggest a necrotic mechanism, while a strong caspase-3/7 activation would point towards apoptosis. Conversely, a compound that reduces the MTT signal without a corresponding increase in either LDH or caspase activity may be primarily cytostatic.

Troubleshooting Common Issues

  • High background in LDH assay: This can be caused by LDH present in the serum of the culture medium. Running a serum-free medium control can help identify the source of the background.

  • Variability in MTT assay: Ensure even cell seeding and complete solubilization of the formazan crystals. Bubbles in the wells can also interfere with absorbance readings.[12]

  • Low signal in caspase assay: The timing of the assay is critical, as caspase activation is a transient event. A time-course experiment may be necessary to identify the optimal time point for measurement.

Conclusion

The evaluation of cytotoxicity is a non-negotiable aspect of early-stage drug discovery. For researchers working with novel chemical series such as 3-(4-Fluorophenyl)oxetan-3-amine containing compounds, a strategic and multi-faceted approach to cytotoxicity testing is essential. By understanding the principles and applying the detailed protocols for assays like MTT, LDH, and Caspase-3/7, researchers can generate robust and informative data. This, in turn, will enable them to make well-informed decisions about which compounds to advance, ultimately contributing to the development of safer and more effective medicines.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Available at: [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Virology Research Services (2024). Understanding Cytotoxicity. Available at: [Link]

  • Protocols.io (2023). MTT (Assay protocol). Available at: [Link]

  • MDPI (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • ResearchGate (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • Protocols.io (2023). Lactate Concentration assay (LDH method). Available at: [Link]

  • AIP Publishing (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Available at: [Link]

  • ResearchGate (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?. Available at: [Link]

  • ResearchGate (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • YouTube (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • JoVE (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • PubMed (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • ThaiJO (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • MDPI (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 3-(4-Fluorophenyl)oxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of strained heterocyclic systems into drug candidates represents a paradigm shift in modern medicinal chemistry, with the oxetane motif emerging as a particularly powerful tool for optimizing pharmacokinetic (PK) properties. This guide provides a comprehensive analysis of the anticipated pharmacokinetic profile of 3-(4-Fluorophenyl)oxetan-3-amine derivatives. While direct comparative PK data for a homologous series of these specific derivatives is not extensively available in the public domain, this guide synthesizes data from closely related 3-aryloxetane-3-amine analogs and foundational studies on oxetane-containing compounds. We will explore the mechanistic basis for the observed improvements in metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Furthermore, this guide presents a framework for the systematic evaluation of these derivatives, complete with detailed experimental protocols and illustrative data, to empower researchers in their drug discovery efforts.

The Strategic Advantage of the Oxetane Moiety in Drug Design

The 3-phenyloxetan-3-amine scaffold has gained significant traction in drug discovery due to its unique three-dimensional structure and its capacity to enhance the physicochemical properties of drug candidates.[1] The oxetane ring, a four-membered cyclic ether, is a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and a more favorable conformational profile.[1] The 3-phenyloxetan-3-amine core combines the benefits of the oxetane ring with a phenyl group, which can engage in hydrophobic and pi-stacking interactions, and a primary amine that serves as a key interaction point for hydrogen bonding and further chemical modifications.[1]

The strategic introduction of an oxetane ring is often employed in the later stages of drug discovery campaigns to ameliorate unsatisfactory pharmacokinetic properties of lead compounds, such as lipophilicity (LogD), solubility, clearance, or basicity.[2] The electron-withdrawing nature of the oxetane ring can reduce the pKa of adjacent basic functionalities, which can be a crucial tactic to mitigate issues associated with high basicity in drug candidates.[2]

One of the most compelling reasons for incorporating an oxetane ring is its potential to direct metabolism away from cytochrome P450 (CYP450) pathways.[3][4] As most drugs are metabolized by CYP450 enzymes, this can lead to drug-drug interactions (DDIs). By creating molecules that are less reliant on CYP450 for metabolism, the inclusion of an oxetane ring can lead to safer and more predictable clinical candidates.[3][4]

Anticipated Pharmacokinetic Profile of 3-(4-Fluorophenyl)oxetan-3-amine Derivatives

Based on the established principles of oxetane chemistry in drug discovery, we can project the likely pharmacokinetic behavior of 3-(4-Fluorophenyl)oxetan-3-amine derivatives.

Absorption: The inherent polarity of the oxetane ring is expected to enhance the aqueous solubility of these derivatives. This is a critical factor for oral absorption, as poor solubility is a common reason for low bioavailability. In various studies, the replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5]

Distribution: The introduction of the polar oxetane moiety is likely to have a modest impact on the volume of distribution (Vd). While increased polarity can sometimes decrease Vd by limiting tissue penetration, the overall effect will be highly dependent on the other structural features of the molecule.

Metabolism: This is where the 3-(4-Fluorophenyl)oxetan-3-amine scaffold is expected to offer significant advantages. The oxetane ring is generally more metabolically stable than many other functional groups.[5][6] Furthermore, its presence can shield adjacent sites from metabolic attack. The primary metabolic pathways for oxetanes may involve ring-opening mediated by microsomal epoxide hydrolase (mEH), thus shifting the metabolic burden away from the often-problematic CYP enzymes.[2] This can lead to lower intrinsic clearance and a reduced risk of CYP-mediated drug-drug interactions.[3][4]

Excretion: The metabolites of 3-(4-Fluorophenyl)oxetan-3-amine derivatives, likely resulting from oxetane ring-opening or modifications to the phenyl ring or amine, are expected to be more polar and readily excreted renally.

A Framework for Comparative Pharmacokinetic Analysis

To systematically evaluate and compare the pharmacokinetic profiles of novel 3-(4-Fluorophenyl)oxetan-3-amine derivatives, a standardized set of in vitro and in vivo experiments is essential. The goal is to understand how subtle structural modifications impact the overall ADME profile.

Illustrative Comparative Pharmacokinetic Data

The following table presents a hypothetical but realistic comparison of key pharmacokinetic parameters for a parent compound and two illustrative 3-(4-Fluorophenyl)oxetan-3-amine derivatives. This demonstrates how such data can be used to guide lead optimization.

CompoundStructureCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)F (%)
Parent Compound (gem-dimethyl analog) [Image of a gem-dimethyl analog]2501.015002.530
Derivative 1 (3-(4-Fluorophenyl)oxetan-3-amine) [Image of 3-(4-Fluorophenyl)oxetan-3-amine]4501.545006.065
Derivative 2 (N-methyl-3-(4-Fluorophenyl)oxetan-3-amine) [Image of N-methyl-3-(4-Fluorophenyl)oxetan-3-amine]4001.542006.562

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Analysis of Illustrative Data:

  • Improved Bioavailability (F%): The oxetane-containing derivatives show a significant increase in oral bioavailability compared to the gem-dimethyl analog, likely due to enhanced solubility and metabolic stability.

  • Increased Exposure (AUC): The higher AUC values for the derivatives indicate greater overall drug exposure, which is often correlated with improved efficacy.

  • Longer Half-Life (t½): The increased half-life of the oxetane derivatives suggests slower clearance, consistent with improved metabolic stability.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Rationale: This assay provides an early indication of a compound's metabolic clearance in the liver, the primary site of drug metabolism. By comparing the rate of disappearance of different derivatives, researchers can identify those with enhanced metabolic stability.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

In Vivo Pharmacokinetic Study in Rodents

Rationale: This study provides essential information on the in vivo ADME properties of a compound, including its rate and extent of absorption, distribution, and elimination. This is a critical step in assessing the potential of a compound to become a viable drug candidate.

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma and analyze the samples using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Visualizations

G cluster_0 Pharmacokinetic Profiling Workflow A Compound Synthesis (3-Aryloxetane-3-amine Derivatives) B In Vitro ADME Screening (Solubility, Permeability, Metabolic Stability) A->B C In Vivo PK Study (Rodent) (IV and PO administration) B->C Promising In Vitro Profile D Lead Optimization (Structure-Activity/Property Relationship) C->D Analyze PK Data E Preclinical Candidate Selection C->E Favorable In Vivo Profile D->A Iterative Design

Caption: A conceptual workflow for the pharmacokinetic profiling of novel chemical entities.

G cluster_0 Bioisosteric Replacement cluster_1 Improved Properties A Parent Scaffold R-C(CH3)2-R' gem-Dimethyl Group B Improved Scaffold R-C(Oxetane)-R' Oxetane Moiety A:f1->B:f1 Replacement leads to... C Increased Aqueous Solubility B->C D Enhanced Metabolic Stability B->D E Modulated pKa B->E

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety to improve physicochemical properties.

References

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11). Retrieved from [Link]

  • MDPI. (2021). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. Molecules, 26(23), 7175. Retrieved from [Link]

  • ResearchGate. (2024). Design, molecular docking, ADME study, and anticancer evaluation of some new 3-(benzylthio)- 5-phenyl-4H-1,2,4-triazol-4-amine derivatives. Indian Journal of Heterocyclic Chemistry, 35(02). Retrieved from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. ChemInform, 47(36). Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 277, 116744. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12432-12457. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(17), 7735-7744. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Fluorophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical intermediate like 3-(4-Fluorophenyl)oxetan-3-amine requires rigorous attention not only to its synthesis and application but critically, to its final disposition. As drug development professionals, our responsibility extends to ensuring that waste materials are handled in a manner that guarantees personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Fluorophenyl)oxetan-3-amine and its associated waste streams, grounded in established safety standards and regulatory requirements.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a fluorine atom also categorizes it as a halogenated organic compound . This is a critical distinction, as halogenated wastes require specific disposal pathways to prevent the formation of highly toxic byproducts, such as dioxins and furans, during incineration.[1][2] Therefore, all waste containing this compound must be segregated from non-halogenated chemical waste streams.[2][3]

Personnel Protection: An Absolute Prerequisite

Before handling the chemical in any form—pure, in solution, or as contaminated waste—it is imperative to establish proper engineering controls and wear appropriate Personal Protective Equipment (PPE). The causality is direct: the compound's known irritant properties necessitate a robust barrier to prevent exposure.

Engineering Controls:

  • All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation risks (H335).[4]

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4]

  • Skin Protection: Wear a lab coat and impervious gloves (nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]

  • Respiratory Protection: If there is a risk of aerosolization and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures compliance and safety from the lab bench to final transport.

Immediately upon generation, classify the waste.

  • Is it 3-(4-Fluorophenyl)oxetan-3-amine? This includes pure, unreacted material, expired stock, or grossly contaminated items.

  • Is it acutely hazardous? Based on its GHS classification, it is managed as hazardous waste.

  • Is it halogenated? Yes. This waste must be collected in a designated "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane, as this increases disposal costs and complexity.[2]

The integrity of the waste containment is paramount to preventing spills and exposure.

  • Select an Appropriate Container: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[6] The container must be in good condition, free of leaks or cracks.[6][7]

  • Maintain Closed Containers: Except when actively adding waste, the container must remain tightly capped to prevent the release of vapors.[3][6]

  • Provide Secondary Containment: Liquid waste containers should be kept in a secondary containment bin or tray to contain any potential leaks.[7]

Accurate labeling is a regulatory requirement and essential for safe handling by all personnel, including environmental health and safety (EHS) staff and disposal vendors.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.

  • Complete All Fields: Clearly write the full chemical name: "Waste 3-(4-Fluorophenyl)oxetan-3-amine". Do not use abbreviations or chemical formulas.[3] List all components and their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

Waste must be stored safely pending pickup by a licensed disposal company.

  • Storage Location: Store the labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7] This area should be well-ventilated and away from incompatible materials.

  • Adhere to Quantity Limits: Be aware of the volume limits for SAAs as defined by the EPA.

Disposal of hazardous waste is a regulated activity.

  • Contact EHS: Follow your institution's procedure to request a waste pickup from the EHS department or a contracted hazardous waste disposal company.

  • Transportation: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposition: The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology to neutralize acidic gases produced during combustion.[5]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or spill pillows.

  • Cleanup: For small spills, collect absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste. Do not let the product enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Visualizing the Disposal Decision Process

The following diagram illustrates the logical workflow for handling waste generated from processes involving 3-(4-Fluorophenyl)oxetan-3-amine.

G Disposal Workflow for 3-(4-Fluorophenyl)oxetan-3-amine Waste A Waste Generation (e.g., unreacted material, contaminated labware, solutions) B Is waste halogenated? (Contains 3-(4-FP)oxetan-3-amine) A->B C Segregate into HALOGENATED ORGANIC WASTE STREAM B->C Yes I Segregate into NON-HALOGENATED WASTE STREAM B->I No D Select Compatible, Sealed Container (Glass or HDPE) C->D E Affix & Complete HAZARDOUS WASTE LABEL (Full chemical names & hazards) D->E F Store in Designated & Secondary Contained Area E->F G Request Pickup by Licensed Waste Handler (EHS) F->G H Final Disposal via High-Temperature Incineration at a TSDF G->H

Caption: Decision workflow for proper segregation and disposal of chemical waste.

References

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Angene Chemical . (2021). Angene Chemical. [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration . (n.d.). OSHA. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. [Link]

  • Hazardous Waste | US EPA . (n.d.). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration . (n.d.). OSHA. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . (n.d.). Purdue University. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). US Compliance. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . (n.d.). U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management . (2022). Clean Management Environmental Group, Inc. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA . (2025). U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.